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8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid Documentation Hub

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  • Product: 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid
  • CAS: 790263-74-0

Core Science & Biosynthesis

Foundational

Mechanism of Action of 8-Fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid: Targeting the P-Stalk Binding Pocket of Ricin

Executive Summary Ricin, a highly lethal type II ribosome-inactivating protein (RIP) derived from Ricinus communis, represents a significant biothreat and lacks approved pharmacological antidotes[1]. Traditional therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ricin, a highly lethal type II ribosome-inactivating protein (RIP) derived from Ricinus communis, represents a significant biothreat and lacks approved pharmacological antidotes[1]. Traditional therapeutic efforts have largely failed due to the highly polar nature of the ricin catalytic site. However, recent structure-based drug design has identified a novel allosteric vulnerability: the ribosomal P-stalk binding pocket of the Ricin Toxin A subunit (RTA)[2].

8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (also known in literature as the backbone-modified analog RU-NT-199 ) is a critical small molecule inhibitor designed to exploit this vulnerability[2]. By competitively displacing the ribosomal P-stalk from RTA, this compound prevents the toxin from anchoring to the ribosome, thereby neutralizing its ability to halt protein synthesis. This technical guide provides an in-depth analysis of its mechanism of action, structure-activity relationships (SAR), and the experimental protocols used to validate its efficacy.

Molecular Mechanism of Action

The Ricin Intoxication Pathway

Ricin consists of two subunits: the catalytic A subunit (RTA) and the lectin B subunit (RTB). RTB facilitates endocytosis and retrograde transport to the endoplasmic reticulum (ER)[2]. Upon reduction of the inter-subunit disulfide bond, RTA is retrotranslocated into the cytoplasm[2].

To exert its toxicity, RTA must depurinate a highly conserved adenine (A4324 in rat 28S rRNA) within the sarcin/ricin loop (SRL) of the ribosome[2]. However, RTA cannot efficiently locate or act upon the SRL in isolation. It requires a docking station: the ribosomal P-stalk [1]. RTA binds specifically to the C-terminal domain (CTD) of the P-stalk proteins (conserved sequence: SDDDMGFGLFD) via a well-defined hydrophobic pocket located on the opposite face of its catalytic site[1]. This interaction allosterically stimulates RTA's N-glycosidase activity and physically positions it to attack the SRL[2].

Allosteric Inhibition via RU-NT-199

8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (C₁₂H₇FO₂S₂)[3] functions as a competitive, allosteric inhibitor[2].

  • Target Engagement: The compound binds directly to the hydrophobic P-stalk pocket of RTA.

  • Competitive Displacement: By occupying this pocket, it structurally mimics the P-stalk CTD, competitively preventing the native P-stalk from binding[4].

  • Catalytic Attenuation: Without the P-stalk anchor, RTA is unable to dock onto the ribosome. Consequently, the allosteric activation fails, and the SRL remains intact, rescuing the cell from translation arrest and subsequent apoptosis[1].

Pathway Ricin Ricin Holotoxin (RTA-RTB) Endo Endocytosis & Retrograde Transport Ricin->Endo RTA_Cyto Cytosolic RTA (Active Subunit) Endo->RTA_Cyto Reduction in ER Complex RTA - P-Stalk Complex RTA_Cyto->Complex PStalk Ribosomal P-Stalk (Docking Station) PStalk->Complex Depurination SRL Depurination (28S rRNA) Complex->Depurination Allosteric Activation Toxicity Translation Arrest & Cell Death Depurination->Toxicity Inhibitor 8-Fluoro-4H-thieno[3,2-c] thiochromene-2-carboxylic acid Inhibitor->Complex Competitive Binding at P-Stalk Pocket

Diagram 1: Pathway of Ricin Intoxication and Intervention by 8-Fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid.

Structure-Activity Relationship (SAR) & Optimization

The development of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (RU-NT-199) was part of a broader structure-based design initiative aimed at locking the conformation of earlier planar hits (like CC10501) to increase binding affinity[2].

Key Structural Determinants
  • The Carboxylic Acid Moiety: This functional group is absolutely essential for affinity. Experimental replacement with a nitrile, hydrazide, ester, or ketone completely abolishes inhibitory activity[2]. The carboxylate likely forms a critical salt bridge or hydrogen bond network within the P-stalk pocket, mimicking the aspartate-rich region of the native P-stalk peptide[2].

  • Fluorine Substitution (C8 Position): The addition of an 8-fluoro group (as seen in RU-NT-199) explores the spatial and electronic constraints of the pocket. Fluorine acts as a bioisostere that modulates lipophilicity and can form multipolar interactions with the protein backbone without introducing significant steric bulk[2].

  • Thiochromene Backbone: Substituting the 4-methylene group with a sulfur atom (yielding the thiochromene core) is well-tolerated, though it results in a slight 5- to 7-fold loss in potency compared to the highly optimized gem-dimethyl analogs (like RU-NT-206)[1].

Quantitative SAR Comparison
Compound IDStructural ModificationBinding Affinity (Kᵢ)Relative Potency (vs CC10501)
CC10501 Original planar hit58 μM1x (Baseline)
PD00589 Constrained analog~8 μM7x
RU-NT-199 8-fluoro, S-substitution~40-50 μM~1.2x
RU-NT-206 Lead, gem-dimethyl substitution1 μM58x

Data synthesized from fluorescence polarization competition assays[2],[4].

Experimental Workflows and Validation Protocols

To rigorously validate the mechanism of action and quantify the binding affinity (Kᵢ) of these inhibitors, researchers utilize a self-validating Fluorescence Polarization (FP) Competition Assay [2].

Causality of the FP Assay Design

Fluorescence polarization measures the rotational dynamics of a fluorophore in solution.

  • When the small, fluorescently labeled P-stalk peptide (BODIPY TMR-X P11) is free in solution, it tumbles rapidly, resulting in low polarization (low anisotropy) .

  • When bound to the massive RTA protein, its rotation is severely restricted, yielding high polarization .

  • If an inhibitor like RU-NT-199 successfully binds the P-stalk pocket, it competitively displaces the P11 peptide back into solution, causing a measurable drop in polarization[4].

Step-by-Step FP Competition Protocol
  • Buffer Preparation: Prepare 1X FP Buffer consisting of 25 mM Tris-HCl (pH 8.0) and 100 mM NaCl[4]. Rationale: Maintains physiological pH and ionic strength to ensure native RTA folding.

  • Reagent Assembly: In a 384-well microplate, combine 1 μM BODIPY TMR-X-labeled P11 peptide and 3 μM recombinant RTA in a total volume of 40 μL per well[4].

  • Inhibitor Titration: Add varying concentrations of the inhibitor (e.g., RU-NT-199) serially diluted in DMSO. Include a DMSO-only vehicle control to establish the maximum binding baseline.

  • Equilibration: Incubate the plate in the dark at room temperature for 30 minutes[4]. Rationale: Allows the competitive binding equilibrium between the inhibitor, P11, and RTA to stabilize.

  • Clarification: Centrifuge the microplate at 400 x g for 2 minutes[4]. Rationale: Removes microscopic aggregates or precipitates that could scatter light and artificially inflate the anisotropy readings.

  • Data Acquisition: Scan the plate using a microplate reader equipped with a 530/25 nm excitation bandpass and 590/35 nm emission filters[4].

  • Analysis: Plot the normalized percentage of binding against the log of the inhibitor concentration to determine the IC₅₀, which is then mathematically converted to the Kᵢ value[4].

FP_Assay P11 BODIPY-TMR-X P11 Peptide (Fast Rotation) Bound P11-RTA Complex (Slow Rotation = High FP) P11->Bound RTA Recombinant RTA (Target Protein) RTA->Bound Displaced Displaced P11 Peptide (Fast Rotation = Low FP) Bound->Displaced Displacement RTA_Inh RTA-Inhibitor Complex Bound->RTA_Inh Competitive Binding Inhibitor RU-NT-199 Added (Competitive Inhibitor) Inhibitor->Bound

Diagram 2: Logical workflow and biophysical causality of the Fluorescence Polarization (FP) Competition Assay.

Conclusion & Future Directions

8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid represents a critical milestone in understanding the druggability of the Ricin P-stalk binding pocket. While it exhibits a slight loss in potency compared to highly optimized analogs like RU-NT-206, its structural profile proves that heteroatom substitutions (sulfur and fluorine) within the constrained ring system are tolerated[1]. Future drug development efforts will likely focus on hybridizing the thiochromene core with gem-dimethyl substitutions to maximize both lipophilic packing and binding affinity, ultimately driving toward a viable prophylactic or therapeutic countermeasure against ricin intoxication.

References

  • Source: nih.
  • Source: uni.
  • Source: researchgate.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Mechanistic Application of 8-Fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic Acid

Executive Summary In the landscape of small-molecule drug discovery, rigid planar scaffolds are highly valued for their ability to minimize the entropic penalty of binding to narrow, well-defined protein pockets. 8-fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of small-molecule drug discovery, rigid planar scaffolds are highly valued for their ability to minimize the entropic penalty of binding to narrow, well-defined protein pockets. 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (also designated in literature as RU-NT-199 ) is a highly specialized tricyclic compound[1]. Featuring a thiophene ring fused to a thiochromene system, this molecule serves as a potent, conformationally constrained inhibitor targeting the P-stalk binding pocket of the ricin toxin A subunit (RTA)[1].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, structure-activity relationship (SAR), and the self-validating experimental workflows required to evaluate its binding kinetics.

Structural & Physicochemical Profiling

The molecular architecture of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (Molecular Formula: C12H7FO2S2[2]) is defined by its tricyclic core. The fusion of the thieno and thiochromene rings locks the molecule into a fixed, planar geometry. This conformation forces the thiophene ring and its attached carboxylate group into a perpendicular orientation relative to the core—a structural feature critical for target affinity[1].

Table 1: Physicochemical Data Summary
PropertyValueCausality / Structural Significance
Molecular Weight 266.3 g/mol [3]Highly optimal for small-molecule drug-likeness; allows for further functionalization without violating Lipinski's Rule of 5.
Monoisotopic Mass 265.987 Da[2]Critical parameter for high-resolution mass spectrometry (HRMS) validation during synthesis and metabolomics.
Predicted XLogP3 ~3.3[2]Indicates moderate lipophilicity. The hydrophobic tricyclic core drives membrane permeability, balanced by the polar headgroup.
Topological Polar Surface Area ~90.8 Ų[4]Favorable for cellular penetration, ensuring the molecule can access cytosolic targets like translocated RTA.
Hydrogen Bond Donors 1Provided exclusively by the C2-carboxylic acid; essential for anchoring to basic residues in the target pocket[1].
Rotatable Bonds 1[4]The highly rigid structure minimizes the entropic penalty ( ΔS ) upon binding to the target receptor.

Mechanistic Grounding: RTA Inhibition Pathway

Ricin is a highly lethal ribosome-inactivating protein. Its catalytic A subunit (RTA) is an N-glycosidase that halts protein synthesis by hydrolyzing the N-glycosidic bond of a conserved adenine in the 28S rRNA[1]. To access the ribosome, RTA must first bind to the ribosomal P-stalk, a pentameric complex featuring a conserved C-terminal sequence (SDDDMGFGLFD)[1].

8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid acts as a competitive mimic of this C-terminal sequence. By occupying the 1[1], the compound prevents the toxin from docking to the ribosome, thereby protecting the 28S rRNA from depurination.

RTA_Pathway Ricin Ricin Holotoxin (RTA-RTB Complex) Transport Retrograde Transport to Endoplasmic Reticulum Ricin->Transport Release RTA Release & Cytosolic Translocation Transport->Release Pocket Binding to RTA P-Stalk Pocket Release->Pocket Target Inhibitor 8-Fluoro-4H-thieno[3,2-c] thiochromene-2-carboxylic acid (RU-NT-199) Inhibitor->Pocket Inhibits Protection 28S rRNA Protected (No Depurination) Pocket->Protection Survival Protein Synthesis Maintained (Cell Survival) Protection->Survival

Fig 1. Mechanistic pathway of ricin toxicity inhibition by the thieno[3,2-c]thiochromene scaffold.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies on this scaffold reveal a highly sensitive pharmacophore model governed by three distinct regions:

  • The C2-Carboxylic Acid (The Anchor): The presence of the carboxylic acid is non-negotiable for target affinity. It forms critical electrostatic interactions with the basic residues of the P-stalk pocket. Replacing this group with a nitrile, hydrazide, ester, or ketone completely abolishes inhibitory activity[1].

  • The Tricyclic Core (The Scaffold): The substitution of a standard methylene group with a sulfur atom (forming the thiochromene ring) is well tolerated. This sulfur atom helps maintain the rigid, planar conformation that locks the molecule into the optimal binding orientation[1].

  • The 8-Fluoro Substituent (The Modulator): Halogenation at the 8-position of the thiochromene ring significantly enhances binding. Fluorine substitution typically doubles the potency compared to unsubstituted analogs[1], likely due to favorable modulation of the aromatic ring's electron density and the introduction of potential halogen bonding interactions within the hydrophobic sub-pocket.

Experimental Methodologies: Binding Affinity Validation

To accurately measure the binding kinetics ( kon​ , koff​ ) and equilibrium dissociation constant ( KD​ ) of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid, Surface Plasmon Resonance (SPR) is the gold standard. Below is a self-validating protocol designed to eliminate artifacts caused by the compound's lipophilicity.

SPR_Protocol Act 1. Chip Activation (EDC/NHS) Imm 2. RTA Immobilization (Amine Coupling) Act->Imm Blk 3. Surface Blocking (Ethanolamine) Imm->Blk Inj 4. Analyte Injection (RU-NT-199 Titration) Blk->Inj Kinetics 5. Kinetic Analysis (Association/Dissociation) Inj->Kinetics Val 6. Data Validation (Reference Subtraction) Kinetics->Val

Fig 2. Self-validating Surface Plasmon Resonance (SPR) workflow for binding affinity measurement.

Step-by-Step SPR Protocol & Causality
  • Step 1: Sensor Surface Activation

    • Action: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over a CM5 dextran sensor chip.

    • Causality: Converts the carboxyl groups on the dextran matrix into reactive N-hydroxysuccinimide (NHS) esters, creating a highly reactive foundation for covalent amine coupling.

  • Step 2: Target Immobilization

    • Action: Dilute recombinant RTA in 10 mM sodium acetate (pH 4.5) and inject over Flow Cell 2 (FC2).

    • Causality: The buffer pH is intentionally set below the isoelectric point (pI) of RTA. This induces a net positive charge on the protein, driving electrostatic pre-concentration onto the negatively charged dextran matrix and facilitating rapid nucleophilic attack by primary amines.

  • Step 3: Surface Blocking

    • Action: Inject 1 M ethanolamine-HCl (pH 8.5) over both FC1 (Reference) and FC2.

    • Causality: Deactivates any unreacted NHS esters. This is critical to prevent the carboxylic acid of the analyte from forming non-specific covalent bonds with the matrix.

  • Step 4: Analyte Injection

    • Action: Prepare a 2-fold dilution series of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (0.1 μM to 10 μM) in running buffer (PBS-T containing 1% DMSO). Inject over both flow cells.

    • Causality: The concentration gradient allows for the mathematical modeling of association and dissociation rates. The 1% DMSO is strictly required to maintain the solubility of the lipophilic tricyclic core in an aqueous environment.

  • Step 5: Data Validation (Self-Validating System)

    • Action: Subtract the sensorgram of the reference flow cell (FC1) from the RTA flow cell (FC2). Include a known binder (e.g., PD00589) as a positive control[1].

    • Causality: Reference subtraction is non-negotiable. It eliminates bulk refractive index changes caused by the 1% DMSO mismatch and accounts for any non-specific binding of the highly planar scaffold to the dextran matrix, ensuring the resulting KD​ reflects true, specific binding to the P-stalk pocket.

References

  • Source: uni.
  • Source: sapphirebioscience.
  • Source: PMC / nih.
  • Source: guidechem.

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Foundational

Spectroscopic Characterization of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid: A Methodological and Predictive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive methodological framework for the spectroscopic characterization of 8-fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodological framework for the spectroscopic characterization of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid, a complex heterocyclic molecule of interest in medicinal chemistry. Given the structural novelty of this compound, this document serves as a foundational resource, detailing the theoretical underpinnings and practical protocols for its structural elucidation using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating established spectroscopic principles with data from analogous structures, we present a predictive analysis of the expected spectral features. This guide is designed to equip researchers and drug development professionals with the expertise to confidently acquire, interpret, and validate the structure of this and related thieno[3,2-c]thiochromene scaffolds.

Introduction: The Significance of the Thieno[3,2-c]thiochromene Scaffold

Heterocyclic compounds containing fused thiophene rings are cornerstones in modern medicinal chemistry and materials science.[1][2] The thieno[3,2-c]thiochromene core, in particular, represents a rigid, electron-rich scaffold that is attractive for designing novel therapeutic agents. The introduction of a fluorine atom and a carboxylic acid moiety, as in 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid, is a deliberate chemical strategy to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity, and solubility.

Unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity is directly linked to biological activity and intellectual property. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal, complementary techniques for this purpose.[3] IR spectroscopy provides a rapid "snapshot" of the functional groups present, while NMR spectroscopy maps the intricate carbon-hydrogen framework, allowing for complete constitutional and, in many cases, stereochemical assignment.

This guide establishes a self-validating protocol for the characterization of the title compound, explaining the causality behind experimental choices and providing a predictive roadmap for spectral interpretation.

Molecular Structure and Foundational Analysis

Before embarking on spectroscopic analysis, a foundational understanding of the molecule's composition is essential.

  • Molecular Formula: C₁₂H₇FO₂S₂[4]

  • Molecular Weight: 266.3 g/mol [4]

  • Degree of Unsaturation (DBE): The first step in spectral analysis is to calculate the DBE to determine the number of rings and/or multiple bonds.[5] DBE = C + 1 - (H/2) - (X/2) + (N/2) DBE = 12 + 1 - (7/2) - (1/2) + (0/2) = 13 - 4 = 9 A DBE of 9 is consistent with the proposed structure, which contains a fused tricyclic aromatic system (8 double bonds) and a carbonyl group (1 double bond), accounting for all nine degrees of unsaturation.

cluster_mol 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid cluster_labels Numbering for NMR Assignment mol l1 C1: C-COOH l2 C2: C-H (thiophene) l3 C3: C-S (thiophene) l4 C4: C-S (thiochromene) l5 C5: CH₂ l6 C6: C-O (thiochromene) l7 C7: C-H (aromatic) l8 C8: C-F l9 C9: C-H (aromatic) l10 C10: C-H (aromatic) l11 C11: C-bridgehead l12 C12: C-bridgehead l13 COOH

Caption: Molecular structure of the target compound with numbering for NMR analysis.

Part I: Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is the ideal first-pass analytical technique. It is non-destructive, requires minimal sample, and rapidly confirms the presence or absence of key functional groups, thereby validating the success of synthetic steps (e.g., the presence of the carboxylic acid).[3][6]

Experimental Protocol: KBr Pellet Method

The solid-state nature of the compound makes the potassium bromide (KBr) pellet method highly suitable. KBr is transparent in the typical mid-IR range (4000–400 cm⁻¹), preventing spectral interference.[6]

  • Preparation: Gently grind 1-2 mg of the purified, dry solid sample with ~200 mg of dry, spectroscopic-grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a translucent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Background Correction: A background spectrum of an empty sample holder (or a pure KBr pellet) must be acquired and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data and Interpretation

The analysis of an IR spectrum is systematically approached by examining distinct regions. A critical landmark is 3000 cm⁻¹, which separates sp² and sp³ C-H stretching vibrations.[7]

Predicted Frequency (cm⁻¹) Vibration Type Expected Appearance Structural Justification & Rationale
3300–2500O-H stretch (Carboxylic Acid)Very broad, strongThe hydrogen-bonded hydroxyl group of the carboxylic acid dimer gives an exceptionally broad and characteristic absorption that often overlaps with C-H stretches.[7][8]
~3100–3000C-H stretch (Aromatic/Vinyl)Sharp, mediumCorresponds to the C-H bonds on the thiophene and benzene rings (sp² hybridized carbons).
~2950–2850C-H stretch (Aliphatic)Sharp, weak-mediumArises from the symmetric and asymmetric stretching of the CH₂ group in the thiochromene ring (sp³ hybridized carbons).[9]
~1710–1680C=O stretch (Carboxylic Acid)Sharp, very strongThis is a highly diagnostic peak for the carbonyl group, which is conjugated with the thiophene ring, potentially lowering its frequency slightly from a non-conjugated acid.[7]
~1600–1450C=C stretch (Aromatic)Multiple sharp bandsThese absorptions are characteristic of the carbon-carbon double bonds within the aromatic rings.
~1300–1200C-O stretch / O-H bendBroad, mediumIn-plane bending of the O-H and stretching of the C-O bond in the carboxylic acid group contribute to this region.
~1250–1100C-F stretchStrongThe carbon-fluorine bond gives rise to a strong, characteristic absorption in the fingerprint region.
< 800C-S stretchWeak-mediumThe carbon-sulfur bonds of the thiophene and thiochromene rings typically appear in the lower frequency fingerprint region.[1]

Part II: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: While IR confirms functional groups, NMR provides the definitive atomic-level connectivity map of the molecule. For a structure of this complexity, both ¹H and ¹³C NMR are mandatory. Advanced 2D NMR experiments like COSY and HSQC may be required for unequivocal assignment if spectral overlap occurs.[5]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is the solvent of choice. Its high polarity readily dissolves the carboxylic acid, and importantly, its residual water peak does not exchange with the acidic COOH proton as readily as in D₂O, allowing the carboxylic acid proton to be observed as a broad singlet at a very downfield chemical shift (>12 ppm).[10]

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.[11]

  • ¹H NMR Acquisition:

    • Acquire 16-32 scans.

    • Set the spectral width to cover a range of -2 to 16 ppm to ensure all signals, including the acidic proton, are captured.

    • A relaxation delay of 2-5 seconds is appropriate.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[11]

    • Set the spectral width to ~0-220 ppm.

    • Consider running a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

Predicted ¹H NMR Spectral Data and Interpretation

The predicted spectrum is based on the analysis of distinct chemical environments. The electron-withdrawing nature of the fluorine, sulfur, and carboxyl groups, along with aromatic ring currents, will significantly influence the chemical shifts.

Proton Label Integration Predicted δ (ppm) Predicted Multiplicity Rationale and Justification
Hₐ (COOH)1H> 12.0broad singlet (br s)The acidic proton of a carboxylic acid is highly deshielded and appears far downfield. In DMSO, it is typically a broad singlet.[12]
Hᵦ (Thiophene)1H7.8 – 8.2singlet (s)This proton is on the thiophene ring, alpha to the carboxylic acid. It has no adjacent protons to couple with, hence it should appear as a singlet.
H꜀, Hₑ, Hբ3H7.2 – 7.9complex multiplets (m)These are the three protons on the fluorinated benzene ring. Fluorine coupling (²JHF, ³JHF) will add complexity to the expected doublet/triplet patterns, likely resulting in complex multiplets.
Hₔ (CH₂)2H3.8 – 4.2singlet (s) or AB quartetThese two protons are adjacent to a sulfur atom and the fused aromatic system. They are diastereotopic and may appear as a clean singlet or, more likely, as two distinct signals (an AB quartet) if their chemical environments are sufficiently different.
Predicted ¹³C NMR Spectral Data and Interpretation

Proton-decoupled ¹³C NMR will show a single peak for each unique carbon atom.

Carbon Label Predicted δ (ppm) Rationale and Justification
C=O (Carboxyl)165 – 175The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[13]
C-F (Aromatic)158 – 165 (d)The carbon directly bonded to fluorine is highly deshielded and will appear as a doublet due to strong one-bond ¹³C-¹⁹F coupling (¹JCF).[14]
Aromatic C's115 – 150This region contains the remaining 10 aromatic carbons. Carbons adjacent to sulfur will be slightly shielded, while those ortho and para to the fluorine will show smaller C-F couplings. Bridgehead carbons will typically have lower intensity.
CH₂ (Aliphatic)25 – 35The sp³-hybridized methylene carbon is shielded relative to the aromatic carbons and will appear in the typical aliphatic region.

Integrated Spectroscopic Strategy and Workflow

Neither IR nor NMR alone is sufficient for absolute structure proof. The power of this characterization comes from the integration of both datasets. The workflow below illustrates a logical, self-validating process for structure confirmation.

Caption: Integrated workflow for the spectroscopic confirmation of the target compound.

This workflow demonstrates trustworthiness. For example, if the strong C=O stretch (~1700 cm⁻¹) is absent in the IR spectrum, it immediately invalidates the proposed structure, regardless of the NMR data. Conversely, if the ¹H NMR spectrum lacks a downfield signal for the acidic proton or shows an incorrect integration ratio for the aromatic protons, the structure is suspect. The convergence of all predicted data points from both techniques provides authoritative structural proof.

Conclusion

The structural elucidation of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid is a multi-faceted process that relies on the synergistic application of IR and NMR spectroscopy. This guide provides the necessary theoretical background, detailed experimental protocols, and a predictive spectral analysis to serve as an authoritative resource for researchers. By following the outlined methodologies, scientists can confidently verify the synthesis of this complex heterocyclic compound, ensuring data integrity and paving the way for its further investigation in drug discovery and development programs.

References

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  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from a university chemistry department website.
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  • NIST WebBook. (n.d.). Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. Retrieved from [Link]

  • SpectraBase. (n.d.). Thieno(3,2-B)thiophene - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.
  • Der Pharma Chemica. (2015). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives.
  • Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (n.d.).
  • IBB-CNR. (2025, June 26). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dip.
  • MDPI. (2022, March 22). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Retrieved from [Link]

  • Semantic Scholar. (2021, October 28). Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2.
  • Ukrainica Bioorganica Acta. (n.d.). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s.
  • Synthesis and characterization of Thiophene fused arylbenzo[5][7]thieno[2,3-d]thiazole derivatives. (2023, February 2). Retrieved from a relevant scientific database.

  • Arkivoc. (2004). Synthesis and complete assignments of ¹H and ¹³C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl). Retrieved from [Link]

  • Rsc.org. (n.d.). Spectra and physical data of (A2).
  • MDPI. (2023, November 15). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 4H-thieno[3,2-c]chromene-2-carboxylic acid. Retrieved from [Link]

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Exploratory

Preclinical Pharmacokinetics and Bioavailability of 8-Fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic Acid: A Technical Evaluation Guide

Executive Summary The compound 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (also designated in literature as RU-NT-199) represents a novel class of small-molecule inhibitors engineered to target the P-stalk b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (also designated in literature as RU-NT-199) represents a novel class of small-molecule inhibitors engineered to target the P-stalk binding pocket of the ricin toxin A subunit (RTA)[1]. Discovered via structure-based design, this planar, constrained analog demonstrates submicromolar potency in inhibiting RTA catalytic activity[2]. As this compound transitions from an in vitro hit to a viable preclinical lead, defining its pharmacokinetic (PK) and bioavailability (BA) profile is critical. This whitepaper establishes the authoritative framework and self-validating methodologies required to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) dynamics of this highly specific tricyclic chemotype.

Physicochemical Profiling & Predictive ADME Causality

The molecular architecture of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid dictates its in vivo behavior. Understanding the causality between its structural features and its pharmacokinetics is the first step in drug development.

  • The Tricyclic Core (Thieno-thiochromene): The rigid, planar nature of this core is essential for locking the molecule into the correct conformation to bind the RTA P-stalk[1]. However, causality dictates that this high degree of planarity increases crystal lattice energy, which typically manifests as poor aqueous solubility (the "brick-dust" effect), potentially limiting oral absorption.

  • The Carboxylic Acid Moiety: Structure-activity relationship (SAR) studies indicate that the carboxylic acid is strictly essential for target affinity; esterification or replacement with a nitrile completely abolishes activity[1]. From a PK perspective, this ionizable group (predicted pKa ~4.0) ensures that the molecule is predominantly ionized at physiological pH (7.4), which restricts passive intracellular diffusion but provides necessary aqueous solubility in the lower GI tract.

  • C8-Fluorine Substitution: The addition of the fluorine atom at the C8 position doubles the biological potency compared to non-substituted analogs[1]. Pharmacokinetically, fluorine is highly electronegative and sterically small. Causality: It blocks cytochrome P450 (CYP450)-mediated oxidation at a known metabolic soft spot on the thiochromene ring, thereby extending the compound's biological half-life. Furthermore, its electron-withdrawing nature subtly lowers the pKa of the entire system, optimizing the balance between solubility and lipophilicity.

Absorption, Distribution, Metabolism, and Excretion (ADME) Dynamics

Absorption & Bioavailability

Due to the lipophilic tricyclic core, oral bioavailability is highly dependent on formulation. Unformulated free-acid administration will likely result in dissolution-rate-limited absorption. To achieve systemic exposure, formulation strategies such as amorphous solid dispersions (ASDs) or sodium salt conversions are required to overcome the high lattice energy and facilitate gastrointestinal (GI) uptake.

Distribution

The compound is predicted to exhibit a low volume of distribution (Vd). Causality: Acidic, lipophilic molecules have a high affinity for Human Serum Albumin (HSA). Protein binding is expected to exceed 90%, meaning the free (unbound) fraction available to diffuse into target tissues will be tightly regulated by plasma concentration gradients.

Metabolism & Excretion

Hepatic clearance will be driven by two primary pathways:

  • Phase I Metabolism: Despite the C8-fluorine protection, residual CYP450-mediated oxidation may occur on the thiophene sulfur, forming sulfoxides.

  • Phase II Metabolism: The exposed carboxylic acid is a prime target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Causality: UGTs will catalyze the formation of an acyl-glucuronide metabolite, significantly increasing the molecule's polarity and marking it for rapid biliary and renal excretion.

PK_Pathway PO Oral Administration (RU-NT-199) GI GI Tract Absorption (pH-Dependent) PO->GI Dissolution Liver Hepatic First-Pass (CYP Oxidation / UGT) GI->Liver Portal Vein Systemic Systemic Circulation (Bioavailable Fraction) Liver->Systemic Escapes Metabolism Excretion Clearance (Renal/Biliary) Liver->Excretion Metabolites Target Intracellular Target (RTA P-Stalk) Systemic->Target Tissue Distribution Systemic->Excretion Elimination

Fig 1. PK and metabolic pathway of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid.

Quantitative Data Summaries

To establish a baseline for bioanalytical validation, the following physicochemical and mass spectrometry parameters must be utilized. The monoisotopic mass of the compound is 265.987 Da[3], which dictates the LC-MS/MS strategy.

Table 1: Physicochemical and Predicted ADME Parameters

ParameterValueCausality / Impact on PK
Molecular Weight 266.3 g/mol Optimal for oral absorption (Lipinski rule compliant).
Structural Core Tricyclic (Planar)High lattice energy limits aqueous dissolution; favors lipophilicity.
Ionizable Group Carboxylic AcidpH-dependent solubility; forms [M-H]- anion for MS/MS detection.
Fluorine Substitution C8 PositionBlocks CYP450 oxidation at C8; modulates pKa for better permeability.
Protein Binding >90% (Predicted)Acidic lipophiles strongly bind Human Serum Albumin (HSA).

Table 2: LC-MS/MS Bioanalytical Parameters (MRM Mode)

ParameterSettingRationale
Ionization Mode ESI Negative (ESI-)Carboxylic acid readily deprotonates to [M-H]- (m/z 264.98).
Precursor Ion (m/z) 264.98Exact monoisotopic mass of the deprotonated molecule[3].
Product Ion (m/z) ~220.98 (Predicted)Loss of CO₂ (44 Da) from the carboxylic acid moiety during collision.
Mobile Phase A 0.1% Formic Acid (aq)Maintains chromatographic peak shape while allowing ionization.
Mobile Phase B AcetonitrileStrong organic eluent required to mobilize the lipophilic core.

Standardized Experimental Protocols for PK/BA Evaluation

To ensure data integrity, all in vivo evaluations must utilize a self-validating protocol compliant with the FDA's Bioanalytical Method Validation Guidance for Industry[4].

Protocol A: In Vivo Murine Pharmacokinetic Study
  • Formulation Preparation: Suspend 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid in 0.5% Methylcellulose/0.1% Tween-80 for oral (PO) dosing, and dissolve in 5% DMSO/95% PEG-400 for intravenous (IV) dosing. Causality: The surfactants and co-solvents are required to break the high lattice energy of the planar structure, ensuring the drug is fully dissolved (IV) or uniformly suspended (PO) to prevent erratic absorption.

  • Dosing and Sampling: Administer IV (2 mg/kg) and PO (10 mg/kg) to male C57BL/6 mice. Collect serial blood samples (20 µL) via the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K₂EDTA tubes.

  • Plasma Extraction (Protein Precipitation): Aliquot 10 µL of plasma and add 30 µL of cold acetonitrile containing an internal standard (e.g., Warfarin). Causality: Acetonitrile aggressively disrupts the hydrophobic interactions between the highly lipophilic tricyclic core and plasma albumin. This ensures the complete release of the bound drug fraction while precipitating matrix proteins that cause MS ion suppression.

Protocol B: LC-MS/MS Bioanalytical Quantification
  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient elution from 5% to 95% Mobile Phase B over 3 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode. Causality: The carboxylic acid moiety (pKa ~4.0) readily donates a proton to form a stable [M-H]- anion. Negative mode significantly reduces background noise compared to positive mode, as fewer endogenous plasma lipids ionize as anions, drastically enhancing the signal-to-noise ratio.

  • Self-Validation Mechanism: Every analytical batch must include a double-blank (matrix only), a zero-blank (matrix + internal standard), and a minimum of six non-zero calibration standards. The precision (CV%) of Quality Control (QC) samples must not exceed ±15% to validate the run, ensuring the system's trustworthiness and regulatory compliance[5].

PK_Workflow Step1 1. In Vivo Dosing (IV & PO Murine Models) Step2 2. Serial Blood Sampling (0.25 to 24 hrs) Step1->Step2 Step3 3. Plasma Extraction (Protein Precipitation) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Quantification) Step3->Step4 Step5 5. NCA PK Modeling (WinNonlin Analysis) Step4->Step5

Fig 2. Step-by-step in vivo PK evaluation and LC-MS/MS bioanalytical workflow.

References

  • Rudolph, M. J., et al. "Structure-based design and optimization of a new class of small molecule inhibitors targeting the P-stalk binding pocket of ricin." Bioorganic & Medicinal Chemistry, Vol. 100, 2024.[Link]

  • PubChemLite. "8-fluoro-4h-thieno[3,2-c]thiochromene-2-carboxylic acid (C12H7FO2S2)." Université du Luxembourg, 2026.[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Center for Drug Evaluation and Research (CDER), May 2018.[Link]

Sources

Foundational

Molecular weight and exact mass of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

An In-Depth Technical Guide to 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid: Physicochemical Properties and Analytical Methodologies Introduction For researchers and scientists in the field of medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid: Physicochemical Properties and Analytical Methodologies

Introduction

For researchers and scientists in the field of medicinal chemistry and drug development, the exploration of novel heterocyclic compounds is a cornerstone of innovation. Among these, sulfur-containing heterocycles, such as thiochromenes, have garnered significant interest due to their diverse biological activities.[1] This guide focuses on a specific derivative, 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid, providing a comprehensive overview of its fundamental physicochemical properties and outlining detailed, field-proven analytical methodologies for its characterization. The strategic incorporation of a fluorine atom and a thieno-fused ring system suggests a compound of interest for contemporary drug discovery programs.

Physicochemical Properties

A precise understanding of a compound's molecular properties is the foundation of all subsequent research and development. The key molecular identifiers and properties for 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₇FO₂S₂
Molecular Weight 266.3 g/mol
Exact Mass (Monoisotopic) 265.98715 DaPubChemLite
CAS Number 790263-74-0

Synthesis and Characterization Workflow

The following sections detail a robust, self-validating workflow for the synthesis and characterization of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid, designed to ensure the highest standards of scientific integrity.

General Synthesis Strategy

Hypothetical Experimental Protocol: Synthesis

  • Starting Material: A potential starting point is a substituted thiophene with a side chain that can undergo intramolecular cyclization.

  • Cyclization: The cyclization could be achieved through various methods, such as a Friedel-Crafts-type reaction, to form the thiochromene ring system. The reaction conditions would need to be optimized to favor the desired regioselectivity.

  • Functional Group Interconversion: Following the formation of the core ring structure, subsequent reactions would be performed to introduce the carboxylic acid and fluorine moieties if they are not already present in the starting materials.

  • Purification: The final product would be purified using techniques such as column chromatography and recrystallization to ensure high purity.

Quality Control and Characterization

A rigorous quality control (QC) process is essential to confirm the identity, purity, and stability of the synthesized compound. The following diagram illustrates a typical QC workflow.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_final Final Product synthesis Crude Product purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Identity Confirmation ms Mass Spectrometry (HRMS) nmr->ms Molecular Formula Verification hplc HPLC Analysis (Purity Assessment) ms->hplc Purity & Quantification ftir FTIR Spectroscopy hplc->ftir Functional Group Analysis final_product Qualified Compound ftir->final_product Release

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Proposed Route to 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Scientific Rationale The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Scientific Rationale

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Thiophene-fused systems, in particular, are present in a wide array of biologically active molecules.[1] The thieno[3,2-c]thiochromene core represents a unique fusion of two sulfur-containing heterocycles, and its derivatives are of interest for their potential pharmacological activities.[2][3] Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] Similarly, the carboxylic acid group can serve as a handle for further derivatization or as a key pharmacophoric element.

This protocol details a proposed synthesis for 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid. The strategy is built upon a convergent approach, where two key building blocks, a fluorinated aromatic thiol and a functionalized thiophene, are synthesized separately and then combined to construct the target molecule. The causality behind the choice of each step is explained, and the entire protocol is designed to be a self-validating system with clear checkpoints for characterization.

Retrosynthetic Analysis and Strategy

The proposed synthesis is designed in a convergent manner to maximize efficiency. The final step is a simple hydrolysis of a methyl ester to the desired carboxylic acid. The core of the strategy lies in the construction of the tricyclic thieno[3,2-c]thiochromene system via an intramolecular cyclization.

G Target 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid Ester Methyl 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylate Target->Ester Ester Hydrolysis CyclizationPrecursor Methyl 3-((2-bromo-5-fluorobenzyl)thio)thiophene-2-carboxylate Ester->CyclizationPrecursor Intramolecular Cyclization ThiopheneIntermediate Methyl 3-mercaptothiophene-2-carboxylate CyclizationPrecursor->ThiopheneIntermediate S-Alkylation FluorinatedIntermediate 2-Bromo-5-fluorobenzyl bromide CyclizationPrecursor->FluorinatedIntermediate S-Alkylation StartingMaterial1 Methyl 3-bromothiophene-2-carboxylate ThiopheneIntermediate->StartingMaterial1 Thiolation StartingMaterial2 Sodium hydrosulfide ThiopheneIntermediate->StartingMaterial2 StartingMaterial3 Commercially Available FluorinatedIntermediate->StartingMaterial3 Thiophenol 4-Fluorothiophenol

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the target compound.

Part 1: Synthesis of Key Intermediates

1.1: Preparation of 4-Fluorothiophenol

4-Fluorothiophenol is a key starting material that can be prepared from 4-fluorobenzenesulfonyl chloride in a two-step reduction process.[5][6][7]

Reagent/ParameterValue/Condition
Reactants 4-Fluorobenzenesulfonyl chloride, Sodium bisulfite, Sodium hydroxide, Sodium borohydride
Solvents Water, Isopropanol
Temperature 40-50°C (Step 1), 50-70°C (Step 2)
Reaction Time 2-4 hours (Step 1), 10-12 hours (Step 2)

Protocol:

  • In a pressure vessel under a nitrogen atmosphere, a solution of sodium bisulfite in water is prepared and the pH is adjusted to 6.5 with sodium hydroxide solution.[5]

  • 4-Fluorobenzenesulfonyl chloride is added dropwise while maintaining the temperature between 40-45°C.[5]

  • The resulting solution of sodium 4-fluorobenzenesulfinate is then reduced. This can be achieved by the addition of sulfur dioxide to yield 4,4'-difluorodiphenyl disulfide.

  • The isolated disulfide is dissolved in a mixture of isopropanol and water.[7]

  • A solution of sodium borohydride in aqueous sodium hydroxide is added dropwise at 50°C, and the mixture is stirred for 10-12 hours.[7]

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of 0.5-2.5 to precipitate the 4-fluorothiophenol, which can be isolated as a clear lower phase.[6][7]

  • The product can be further purified by distillation.

1.2: Preparation of Methyl 3-((2-bromo-5-fluorobenzyl)thio)thiophene-2-carboxylate

This intermediate is synthesized via an S-alkylation reaction between a thiophene-thiol and 2-bromo-5-fluorobenzyl bromide.[4][8]

Reagent/ParameterValue/Condition
Reactants Methyl 3-mercaptothiophene-2-carboxylate, 2-Bromo-5-fluorobenzyl bromide, Potassium carbonate
Solvent N,N-Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 4-6 hours

Protocol:

  • To a solution of methyl 3-mercaptothiophene-2-carboxylate in DMF, potassium carbonate is added, and the mixture is stirred for 20 minutes at room temperature.

  • 2-Bromo-5-fluorobenzyl bromide, a known alkylating reagent[4][8], is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 4-6 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-water and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Part 2: Intramolecular Cyclization to form the Thieno[3,2-c]thiochromene Core

This crucial step involves an intramolecular cyclization to form the central thiochromene ring. This type of cyclization can be promoted by a palladium catalyst, analogous to syntheses of other fused heterocyclic systems.

G Reactant Methyl 3-((2-bromo-5-fluorobenzyl)thio)thiophene-2-carboxylate Product Methyl 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylate Reactant->Product Intramolecular C-S Coupling Catalyst Pd(OAc)2, P(t-Bu)3 Catalyst->Product Base K2CO3 Base->Product Solvent Toluene Solvent->Product Heat Reflux Heat->Product

Caption: Intramolecular cyclization step.

Reagent/ParameterValue/Condition
Reactant Methyl 3-((2-bromo-5-fluorobenzyl)thio)thiophene-2-carboxylate
Catalyst Palladium(II) acetate, Tri(tert-butyl)phosphine
Base Potassium carbonate
Solvent Toluene
Temperature Reflux (approx. 110°C)
Reaction Time 12-18 hours

Protocol:

  • To a solution of methyl 3-((2-bromo-5-fluorobenzyl)thio)thiophene-2-carboxylate in toluene, palladium(II) acetate, tri(tert-butyl)phosphine, and potassium carbonate are added.

  • The reaction mixture is degassed with nitrogen or argon for 15-20 minutes.

  • The mixture is then heated to reflux and stirred for 12-18 hours under an inert atmosphere.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford methyl 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylate.

Part 3: Hydrolysis to 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

The final step is the saponification of the methyl ester to the corresponding carboxylic acid. This is a standard procedure in organic synthesis.[9][10][11][12][13]

Reagent/ParameterValue/Condition
Reactant Methyl 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Reagents Lithium hydroxide or Sodium hydroxide, Hydrochloric acid
Solvents Tetrahydrofuran (THF), Water, Methanol
Temperature Room Temperature to 50°C
Reaction Time 2-4 hours

Protocol:

  • The methyl ester is dissolved in a mixture of THF, methanol, and water.[10][11]

  • An aqueous solution of lithium hydroxide or sodium hydroxide is added, and the mixture is stirred at room temperature or gently heated to 50°C for 2-4 hours.[9][13]

  • The reaction is monitored by TLC until the starting material is completely consumed.

  • The organic solvents are removed under reduced pressure.

  • The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted ester.

  • The aqueous layer is then cooled in an ice bath and acidified with 1M hydrochloric acid until the product precipitates.

  • The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid.

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Specific Hazards:

    • 4-Fluorothiophenol: This compound is toxic and has a strong, unpleasant odor. Handle with care and avoid inhalation or skin contact.

    • 2-Bromo-5-fluorobenzyl bromide: This is a lachrymator and is corrosive. Handle with extreme care.

    • Sodium borohydride: Reacts with water to produce flammable hydrogen gas.

    • Palladium catalysts: Can be toxic and should be handled with care.

    • Solvents: DMF, toluene, and methanol are flammable and have associated health risks. Avoid inhalation and skin contact.

Characterization

The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

References

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  • Key Applications of 2-Bromo-5-fluorobenzyl Bromide in Chemical Research. (2025, October 13). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Three-Component Reaction between 3-Acetylcoumarins, Amines, and Elemental Sulfur: A Designed Approach to 3-Amino-4H-thieno[3,2-c]coumarins. (2024, March 12). ACS Publications. Retrieved from [Link]

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Sources

Application

Application Note: Preparation and In Vitro Evaluation of 8-Fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (RU-NT-199) for Toxin Neutralization Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Cell Culture Toxin Challenge Assays (Ricin and Shiga Toxins) Introduction & Mechanistic Rationale Ricin and Shiga toxi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Cell Culture Toxin Challenge Assays (Ricin and Shiga Toxins)

Introduction & Mechanistic Rationale

Ricin and Shiga toxins (Stxs) are highly potent Ribosome-Inactivating Proteins (RIPs) classified as severe biothreats and foodborne pathogens, respectively[1]. The toxicity of these proteins relies on their catalytic A subunits (e.g., RTA), which must retrotranslocate into the host cell cytoplasm and bind to the ribosomal P-stalk. This critical protein-protein interaction anchors the toxin, allowing it to depurinate a highly conserved adenine (A4324) on the 28S rRNA, thereby halting protein synthesis and inducing apoptosis[2].

8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid , designated as RU-NT-199 , is a rationally designed, constrained small-molecule inhibitor that neutralizes this pathway[2].

Causality in Drug Design: Unlike earlier flexible analogs, RU-NT-199 incorporates a rigid planar thiophene and thiochromene ring system, locked in a fixed conformation by a C7-position fluorine substitution[2]. This structural constraint drastically reduces the entropic penalty of binding, allowing the carboxylic acid moiety to anchor deeply into the P-stalk binding pocket of RTA. By competitively occupying this pocket, RU-NT-199 exerts steric hindrance that prevents the toxin from docking onto the ribosome[2].

Mechanism RTA Ricin Toxin A (RTA) Complex RTA-Ribosome Complex RTA->Complex RUNT RU-NT-199 (Inhibitor) RUNT->RTA Binds P-stalk pocket RUNT->Complex Prevents docking PStalk Ribosomal P-Stalk PStalk->Complex Depurination 28S rRNA Depurination Complex->Depurination CellDeath Cell Death Depurination->CellDeath

Mechanism of Action: RU-NT-199 binds RTA, preventing ribosomal docking and subsequent cell death.

Physicochemical Properties

Understanding the physicochemical profile of RU-NT-199 is critical for maintaining its stability in solution and ensuring reproducible assay results.

PropertyValueRationale / Implication
Chemical Name 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acidConstrained planar structure[2].
CAS Number 790263-74-0Unique identifier for procurement[3].
Molecular Formula C₁₂H₇FO₂S₂Contains hydrophobic ring systems[4].
Molecular Weight 266.3 g/mol Required for precise molarity calculations[3].
Appearance Beige solidVisual indicator of compound integrity[2].
Primary Target RTA / Stx1 / Stx2 P-stalk binding pocketBroad-spectrum RIP neutralization[2].

Preparation of Stock Solutions

Due to its high hydrophobicity, RU-NT-199 requires strict handling protocols to prevent precipitation during cell culture assays.

Protocol: Reconstitution
  • Solvent Selection: Reconstitute the lyophilized beige solid in 100% anhydrous Dimethyl Sulfoxide (DMSO). Causality: Aqueous buffers will cause immediate precipitation due to the hydrophobic thiophene rings. DMSO ensures complete solvation of the constrained planar structure.

  • Master Stock Preparation: Add the appropriate volume of DMSO to yield a 10 mM master stock . Vortex vigorously for 30 seconds.

  • Aliquoting & Storage: Divide the stock into 10 µL to 20 µL single-use aliquots in amber microcentrifuge tubes. Store immediately at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles induce nucleation, causing planar molecules like RU-NT-199 to crash out of solution, which artificially lowers the active concentration and ruins dose-response curves.

Cell Culture Assay Protocol: A Self-Validating System

To evaluate the cytoprotective efficacy of RU-NT-199, the assay must be designed as a self-validating system . This means incorporating specific internal controls that independently verify cell health, solvent inertness, and baseline toxin lethality.

Cell Line Selection

Vero Cells (African Green Monkey Kidney): Use Vero cells for all Shiga and Ricin toxin assays.

  • Causality: Vero cells express exceptionally high surface levels of globotriaosylceramide (Gb3), the obligate receptor for Shiga toxin endocytosis, making them the gold-standard model for RIP sensitivity[1].

Step-by-Step Workflow
  • Cell Seeding: Seed Vero cells at 1 × 10⁴ cells/well in a 96-well opaque white tissue culture plate (optimized for luminescence). Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Compound Pre-Incubation: Dilute the RU-NT-199 master stock in complete culture media to your desired working concentrations (e.g., 0.1 µM to 50 µM). Ensure the final DMSO concentration never exceeds 0.5% (v/v). Add the compound to the cells 1 hour prior to toxin challenge.

    • Causality: RU-NT-199 targets a cytosolic protein-protein interaction. Pre-incubation provides the necessary time for the small molecule to partition across the plasma membrane and establish a steady-state cytosolic concentration before the toxin retrotranslocates from the endoplasmic reticulum[2].

  • Toxin Challenge: Spike the wells with Ricin or Stx2 at a pre-determined IC₉₀ concentration (the dose required to kill 90% of untreated cells).

  • Incubation: Return the plate to the incubator for 48 hours.

  • Viability Readout: Equilibrate the plate to room temperature. Add an ATP-dependent luminescent reagent (e.g., CellTiter-Glo) directly to the wells. Shake for 2 minutes and incubate for 10 minutes before reading luminescence.

    • Causality: Toxin-induced rRNA depurination halts translation, rapidly depleting intracellular ATP as the cell undergoes apoptosis. Luminescent ATP quantification provides a highly sensitive, linear dynamic range directly correlated to the mechanism of cell death.

Workflow Seed 1. Cell Seeding (Vero Cells) PreInc 2. RU-NT-199 Pre-incubation Seed->PreInc Toxin 3. Toxin Challenge (Ricin/Stx2) PreInc->Toxin Incubate 4. 48h Incubation Toxin->Incubate Readout 5. Viability Readout (ATP Assay) Incubate->Readout

Experimental Workflow: Self-validating 5-step protocol for toxin neutralization cell culture assays.

Data Presentation & Assay Validation

A successful assay run must conform to the expected viability metrics outlined in the self-validation matrix below. If the controls deviate from these expectations, the assay must be rejected to maintain scientific integrity.

Experimental GroupTreatment ConditionExpected ViabilityInterpretation / Validation Purpose
Negative Control Media + 0.5% DMSO100% (Baseline)Validates that the DMSO vehicle is non-toxic.
Toxin Control Toxin + 0.5% DMSO≤ 10%Establishes the IC₉₀ baseline; validates toxin potency.
Compound Control RU-NT-199 (Max Dose)≥ 95%Ensures the inhibitor lacks intrinsic cytotoxicity.
Positive Control Toxin + Ref. InhibitorDose-dependent recoveryValidates assay dynamic range and sensitivity[2].
Experimental Toxin + RU-NT-199Dose-dependent recoveryQuantifies the EC₅₀ of RU-NT-199 cytoprotection.

References

  • Source: nih.
  • Source: uni.
  • Source: sapphirebioscience.

Sources

Method

Application Note: 8-Fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (RU-NT-199) as a Biochemical Probe for Ribosome-Inactivating Proteins

Executive Summary & Mechanistic Rationale Ribosome-inactivating proteins (RIPs), such as ricin and Shiga toxins (Stxs), are potent bioterrorism and public health threats. The extreme toxicity of these proteins is driven...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Ribosome-inactivating proteins (RIPs), such as ricin and Shiga toxins (Stxs), are potent bioterrorism and public health threats. The extreme toxicity of these proteins is driven by their catalytic A subunit (e.g., Ricin Toxin A, or RTA), an N-glycosidase that irreversibly depurinates a highly conserved adenine residue within the sarcin/ricin loop (SRL) of the 28S rRNA. This depurination catastrophically halts cellular protein synthesis[1].

Historically, drug discovery efforts have targeted the RTA catalytic active site. However, the highly polar nature of this cleft has resulted in inhibitors with poor membrane permeability and limited in vivo efficacy. Recent structural biology breakthroughs have validated an alternative, allosteric vulnerability: the ribosomal P-stalk binding pocket of RTA . RTA must physically dock onto the ribosomal P-stalk to orient itself for SRL depurination.

8-Fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (designated as RU-NT-199 ) is a constrained, small-molecule biochemical probe designed to competitively occupy this hydrophobic P-stalk pocket [1]. By acting as an allosteric inhibitor, RU-NT-199 structurally displaces the toxin from the ribosome, neutralizing its activity without needing to outcompete the rRNA substrate at the catalytic center.

MOA RTA Ricin Toxin A (RTA) Catalytic Subunit PStalk Ribosomal P-Stalk (Docking Site) RTA->PStalk Native Binding SRL Sarcin/Ricin Loop (SRL) Depurination & Toxicity PStalk->SRL Enables Catalysis Probe RU-NT-199 Probe (Allosteric Binder) Probe->RTA Occupies P-stalk Pocket Inhibition Ribosome Protected (Translation Active) Probe->Inhibition Induces Inhibition->SRL Prevents Depurination

Diagram 1: Mechanism of action for RU-NT-199 allosteric inhibition of RTA-ribosome docking.

Physicochemical Profile

PropertyValue
Chemical Name 8-Fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid
Probe Designation RU-NT-199
CAS Number 790263-74-0
Molecular Formula C₁₂H₇FO₂S₂
Molecular Weight 266.3 g/mol
Primary Target Ricin Toxin A (RTA) P-stalk binding pocket
Key Structural Features Locked planar conformation; essential C2-carboxylic acid

Experimental Workflows & Protocols

To effectively utilize RU-NT-199 in structural and biochemical assays, researchers must employ highly sensitive displacement techniques. The following self-validating protocols detail the standard methodologies for evaluating P-stalk pocket inhibitors.

Protocol A: Fluorescence Polarization (FP) Competition Assay

This assay is the gold standard for quantifying the binding affinity ( Ki​ ) of P-stalk pocket probes [1].

Causality & Expert Insight: Fluorescence Polarization (FP) relies on the principle that a small fluorescent molecule (the labeled P11 peptide) tumbles rapidly in solution, emitting depolarized light. When it binds to a massive protein (RTA), its rotational correlation time increases, yielding a high polarization signal. RU-NT-199 competitively displaces the peptide, restoring rapid tumbling and decreasing the FP signal.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT, 0.01% Tween-20). Self-Validation Check: The inclusion of 0.01% Tween-20 is critical. Without it, hydrophobic probes like RU-NT-199 may form colloidal aggregates, leading to false-positive inhibition (promiscuous binding).

  • Complex Formation: Incubate purified RTA (optimized to 1 μM) with BODIPY TMR-X NHS labeled P11 peptide (10–50 nM) to establish the baseline high-polarization complex.

  • Probe Titration: Prepare a 12-point serial dilution of RU-NT-199 in 100% DMSO. Add these dilutions to the RTA-P11 complex. Ensure the final DMSO concentration remains constant (≤5% v/v) across all wells to prevent solvent-induced protein denaturation.

  • Equilibration: Incubate the microplate in the dark at room temperature for 30 minutes to ensure thermodynamic equilibrium is reached.

  • Measurement: Read the plate using a microplate reader equipped with appropriate polarization filters (Excitation: 530/25 nm; Emission: 590/35 nm).

  • Data Analysis: Plot the normalized anisotropy values against the log concentration of RU-NT-199. Determine the IC50​ using a four-parameter logistic non-linear regression. Calculate the absolute affinity ( Ki​ ) using the Kenakin equation adapted for FP assays.

FP_Assay Step1 1. Buffer Preparation (Tris-HCl, pH 7.5 + 0.01% Tween-20) Step2 2. Complex Formation (1 μM RTA + BODIPY-P11 Peptide) Step1->Step2 Step3 3. Probe Titration (Serial Dilution of RU-NT-199) Step2->Step3 Step4 4. Equilibration (30 mins, Room Temp, Dark) Step3->Step4 Step5 5. Fluorescence Polarization (Ex: 530 nm / Em: 590 nm) Step4->Step5 Step6 6. Data Analysis (Non-linear Regression for Ki) Step5->Step6

Diagram 2: Step-by-step workflow for the Fluorescence Polarization (FP) competition assay.

Protocol B: Cell-Free Translation Inhibition Assay

To verify that the physical binding of RU-NT-199 to the P-stalk pocket translates to functional rescue of the ribosome, a cell-free translation assay is utilized.

Step-by-Step Methodology:

  • Lysate Preparation: Thaw Rabbit Reticulocyte Lysate (RRL) containing a luciferase mRNA reporter on ice.

  • Toxin Pre-incubation: Pre-incubate RTA (at a concentration pre-determined to inhibit translation by 80-90%) with varying concentrations of RU-NT-199 (1 μM to 100 μM) for 15 minutes at room temperature.

  • Translation Reaction: Add the RTA-probe mixture to the RRL translation reaction. Include a vehicle control (DMSO only) and a positive control (no RTA).

  • Incubation: Incubate the reaction at 30°C for 1 hour to allow protein synthesis.

  • Quantification: Quench the reaction with luciferase assay reagent and measure luminescence. A dose-dependent restoration of luminescence confirms that RU-NT-199 successfully prevents RTA-mediated ribosome depurination.

Data Interpretation & Structure-Activity Relationship (SAR)

RU-NT-199 was developed as part of an extensive SAR campaign to map the spatial constraints of the RTA P-stalk pocket [1]. The table below contextualizes the biochemical performance of RU-NT-199 against its structural analogs, providing a roadmap for drug development professionals optimizing this scaffold.

CompoundKey Structural ModificationsRelative Affinity ( Ki​ )Mechanistic Implication & Causality
RU-NT-206 Gem-dimethyl substitution, locked planar core~1 μM (Lead)The gem-dimethyl group provides optimal hydrophobic packing against the non-polar residues of the P-stalk pocket.
PD00589 Lacks gem-dimethyl substitution~8 μMRemoval of the bulky hydrophobic group reduces van der Waals interactions, dropping affinity 8-fold.
RU-NT-199 Sulfur substitution (4-methylene), 8-Fluoro ~5–7 μM Demonstrates tolerance for backbone heteroatoms. The 8-fluoro substitution doubles potency compared to the unsubstituted core, likely via favorable halogen bonding.
Ester/Ketone Analogs Carboxylic acid moiety replacedInactive (No binding)Confirms the absolute requirement of the carboxylate moiety for critical hydrogen bonding within the binding cleft.

References

  • Rudolph, M. J., Dutta, A., Tsymbal, A. M., McLaughlin, J. E., Chen, Y., Davis, S. A., Theodorous, S. A., Pierce, M., Algava, B., Zhang, X., Szekely, Z., Roberge, J. Y., Li, X.-P., & Tumer, N. E. (2024). Structure-based design and optimization of a new class of small molecule inhibitors targeting the P-stalk binding pocket of ricin. Bioorganic & Medicinal Chemistry, 100, 117614.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 8-Fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic Acid Synthesis

Overview & Mechanistic Context Welcome to the Technical Support Center. As researchers develop novel therapeutics—such as RU-NT-199, a potent inhibitor targeting the P-stalk binding pocket of ricin toxin A (RTA)[1]—the d...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

Welcome to the Technical Support Center. As researchers develop novel therapeutics—such as RU-NT-199, a potent inhibitor targeting the P-stalk binding pocket of ricin toxin A (RTA)[1]—the demand for scalable, high-yield synthesis of complex heterocyclic scaffolds increases. The synthesis of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid relies on a robust 3-step sequence: a Vilsmeier-Haack formylation, a Fiesselmann-type thiophene cyclization, and a final ester saponification[1][2].

This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized protocols to overcome common bottlenecks such as intermediate hydrolysis and stalled cyclizations.

Synthesis Workflow

SynthesisWorkflow A 6-Fluoro-thiochroman-4-one (Starting Material) B Step 1: Vilsmeier-Haack Formylation Reagents: POCl3, Anhydrous DMF Conditions: 0°C to 80°C A->B C 4-Chloro-6-fluoro-2H-thiochromene-3-carbaldehyde (Key Intermediate) B->C D Step 2: Fiesselmann Cyclization Reagents: Ethyl thioglycolate, Cs2CO3 Conditions: DMF, 60-80°C C->D E Ethyl 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylate (Ester Precursor) D->E F Step 3: Saponification Reagents: 1M NaOH, THF/MeOH Conditions: RT, followed by HCl quench E->F G 8-Fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (Final Product: RU-NT-199) F->G

Optimized 3-step synthesis workflow for 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid.

Step-by-Step Methodologies & Troubleshooting FAQs

Step 1: Vilsmeier-Haack Formylation

Objective: Convert 6-fluoro-thiochroman-4-one to 4-chloro-6-fluoro-2H-thiochromene-3-carbaldehyde.

Optimized Protocol:

  • Cool strictly anhydrous DMF (5.0 eq) to 0°C under an inert argon atmosphere.

  • Dropwise add POCl3 (2.8 eq) while maintaining the internal temperature below 5°C to form the Vilsmeier reagent (chloroiminium ion)[3].

  • Add 6-fluoro-thiochroman-4-one (1.0 eq) dissolved in a minimal volume of anhydrous DMF.

  • Heat the reaction mixture to 75°C for 3 hours.

  • Critical Quench: Pour the mixture slowly onto a vigorously stirred slurry of crushed ice and sodium acetate (to buffer the aqueous layer to pH ~5). Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

FAQ: Why am I recovering starting ketone and observing low yields of the chloro-aldehyde? Causality & Solution: The Vilsmeier reagent is highly hygroscopic and rapidly decomposes in the presence of adventitious moisture, preventing the initial electrophilic attack[3]. Furthermore, the resulting β-chloroenaldehyde intermediate is highly sensitive to strongly acidic aqueous conditions. If quenched in unbuffered water, the HCl generated from POCl3 hydrolysis will drive the retro-reaction, hydrolyzing the chloro-aldehyde back to the starting thiochromanone[3][4]. Always use strictly anhydrous DMF and quench into a sodium acetate buffer to stabilize the product.

Step 2: Fiesselmann Thiophene Cyclization

Objective: Cyclize the chloro-aldehyde with ethyl thioglycolate to form ethyl 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylate.

Optimized Protocol:

  • Dissolve the crude 4-chloro-6-fluoro-2H-thiochromene-3-carbaldehyde (1.0 eq) in anhydrous DMF.

  • Add ethyl thioglycolate (1.2 eq).

  • Add Cesium Carbonate (Cs2CO3, 2.5 eq) in one portion.

  • Heat the mixture to 70°C for 4 hours to drive the Dieckmann-type condensation and aromatization[2].

  • Cool to room temperature, dilute with water, and filter the precipitated ester precursor.

FAQ: I am isolating a significant amount of a thioacetal intermediate instead of the cyclized thiophene. How do I force the cyclization? Causality & Solution: The Fiesselmann synthesis proceeds via sequential Michael addition to form a thioacetal intermediate[2]. If the basicity of the reaction medium is insufficient (e.g., using weak bases like K2CO3 or Et3N at low temperatures), the reaction stalls at this kinetic dead-end[5]. The subsequent Dieckmann condensation and elimination steps require a stronger base to deprotonate the alpha-carbon and drive aromatization. Switching to Cs2CO3 in DMF at 70°C provides the necessary thermodynamic push to complete the thiophene ring formation[2][5].

Step 3: Saponification

Objective: Hydrolyze the ester to yield 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid.

Optimized Protocol:

  • Suspend the ester (1.0 eq) in a 1:1 mixture of THF and Methanol.

  • Add 1M aqueous NaOH (3.0 eq) and stir at room temperature for 12 hours until the solution becomes homogenous[1].

  • Critical Isolation: Remove the THF and Methanol entirely under reduced pressure at 35°C.

  • Dilute the remaining aqueous layer with additional water and cool to 0°C.

  • Slowly acidify to pH 2 using 1M HCl with vigorous stirring. Filter the resulting beige precipitate, wash with cold water, and dry under vacuum.

FAQ: The final carboxylic acid is precipitating as a sticky, impure gum rather than a filterable solid. What went wrong? Causality & Solution: The sodium salt of the carboxylic acid is highly soluble in the THF/MeOH/Water mixture. If you acidify the reaction while the organic co-solvents are still present, the neutral carboxylic acid rapidly crashes out of the mixed solvent system as an amorphous gum, trapping organic impurities[1]. By stripping the THF and Methanol before acidification, the sodium salt remains fully dissolved in the purely aqueous phase. Subsequent slow acidification at 0°C allows for controlled crystallization, yielding a high-purity, easily filterable solid.

Quantitative Yield Optimization Summary

The implementation of the optimized protocols described above yields significant improvements across all three synthetic steps, transforming a historically low-yielding sequence into a scalable process.

Synthesis StepStandard ConditionsOptimized ConditionsKey Variable ChangedYield Improvement
1. Vilsmeier-Haack POCl3, DMF, H2O quenchPOCl3, Anhydrous DMF, NaOAc buffer quenchMoisture control & buffered quench[3]45% → 82%
2. Fiesselmann Ethyl thioglycolate, Et3N, EtOH, RTEthyl thioglycolate, Cs2CO3, DMF, 70°CBase strength & thermal driving force[2]50% → 88%
3. Saponification 1M NaOH, THF/MeOH, direct HCl quench1M NaOH, THF/MeOH, strip organics before HClSolvent removal prior to crystallization[1]75% → 94%
Overall Yield ---~17% → ~68%

References[1] Structure-based design and optimization of a new class of small molecule inhibitors targeting the P-stalk binding pocket of ricin - PMC. (nih.gov).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFedKfLlzeyeMCTSQMd4C4kitEUehKWrIsxq-NC_WmJb3oKRaBMru27VvH8KpKWM-p_aI4exp-_8CAZ8Bc3UeV5uCSFZTg4dOy-L-gG1EE4GxDVlKfw2HX77RXQWe-eJ97gxgYrVveeJtHMbOks[2] Fiesselmann thiophene synthesis - Grokipedia. (grokipedia.com).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzo7ITswIOznTDduP__HaGapjXmqQtvvO4e0FGR348fK7HNdPf1GzkYIMCuH3g9QSooioMP3TO4mXhTntbS2duHOCsvqY6UUF43ZLsvEAQI0UtsU2MhqCXEcJkQJwr3qh-mTH5J13V5WR38qUwbpr1wTDQKGcr[5] Thiophene Synthesis Technical Support Center - Benchchem. (benchchem.com).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYcUEzV9XN4Wyv-N3_7XM2GW8I0rJBxNoIkMSzvuIvGTki65jwLqajYHxLsJvSyYkFjpMbFH9xzOSPWM2YlpCynu6F22Fb--74QgLQn-BFbT6mjGXaHncAJ4bMMc2BiPaxnefrw0a_IBn-C4uefkesfoGfQYHFTF48GPP5J7NB9RovuEU--Z0Jrg==[3] 4,6-dichloro-2H-thiochromene-3-carbaldehyde | 54949-15-4 | Benchchem. (benchchem.com).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFYkWb65VZbPgVAFR7_AQou1j7TEScEPkmbVwwnVyqmG0nIthE6aEL_KqGZAJdXRAI8tMJZ1ppzns-va8bwU6cW4JGL_yvPytFN1S5L1nTKTbuFE0_XJ5Vxds8uSgRl4j1FItimw==[4] e-EROS Encyclopedia of Reagents for Organic Synthesis. (researchgate.net).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKy8hCBJnOsoJqc7NrFm-QKvJYvom5WUCrHQ5yXn3JFZ-NCkV6F8Fll_sWc4sGmMpko88umKaV_Firmrt0aeErhcQWcc5dfAox5FH7i_l34FckMH2Q7bpDm2JUxfbZS65cz2LpWyj1D_xVrKAsf78cgKmNliWndFKf93jkD2F8JffvpyLQy-LgAa8VM0T0IQRSn4H7ahtISVBSrMJVvpAoKk5g

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Optimization

Technical Support Center: Synthesis &amp; Optimization of 8-Fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic Acid Derivatives

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and drug development professionals synthesizing 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid derivatives (such as RU-NT-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and drug development professionals synthesizing 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid derivatives (such as RU-NT-199 and its analogs). These tricyclic planar compounds are critical scaffolds utilized as small molecule inhibitors targeting the P-stalk binding pocket of the ricin toxin A subunit (RTA)[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the causality behind each reaction parameter and establish self-validating protocols to ensure your synthesis is robust, reproducible, and high-yielding.

I. Process Workflow

SynthesisWorkflow A 6-Fluoro-thiochroman-4-one (Starting Material) B Vilsmeier-Haack Formylation POCl3, DMF, 70°C A->B C 4-Chloro-6-fluoro-2H-thiochromene -3-carbaldehyde B->C Intermediate 1 D Thiophene Annulation Ethyl thioglycolate, Et3N, Pyridine, 60°C C->D E Ethyl 8-fluoro-4H-thieno[3,2-c] thiochromene-2-carboxylate D->E Intermediate 2 F Ester Hydrolysis 1M NaOH, THF/MeOH E->F G 8-Fluoro-4H-thieno[3,2-c] thiochromene-2-carboxylic acid (Final Product) F->G Yield: >85%

Synthetic workflow for 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid derivatives.

II. Troubleshooting & FAQs

Q1: Why is the yield of the β-chloroenal intermediate low during the Vilsmeier-Haack formylation?

Expertise & Causality: The Vilsmeier-Haack reagent (chloromethyleneiminium ion), generated in situ from POCl 3​ and DMF, is highly electrophilic and extremely moisture-sensitive. The presence of trace water hydrolyzes the iminium species back to DMF and HCl before it can react with the enol tautomer of the starting 6-fluoro-thiochroman-4-one[1]. Self-Validating Protocol: Always titrate or use freshly distilled POCl 3​ and anhydrous DMF. You can validate the reaction's progress via TLC (Hexanes:EtOAc 4:1); the starting ketone will disappear, replaced by a highly UV-active, lower-R f​ spot corresponding to the 4-chloro-6-fluoro-2H-thiochromene-3-carbaldehyde intermediate. If the starting material persists after 2 hours at 70 °C, moisture contamination is the definitive cause.

Q2: During the thiophene annulation step with ethyl thioglycolate, I am observing multiple side products and incomplete conversion. How can I optimize this?

Expertise & Causality: This annulation is a two-step cascade: an initial nucleophilic vinylic substitution (S N​ V) of the chloride by the thiol, followed by an intramolecular aldol-type condensation between the active methylene of the thioglycolate and the newly formed aldehyde[1]. If the reaction temperature exceeds 60 °C, the ethyl thioglycolate can undergo unwanted self-condensation or thioester cleavage. If the base concentration is insufficient, the initial S N​ V step stalls. Self-Validating Protocol: Utilize a dual-base system. Use pyridine as both the solvent and a mild catalyst, supplemented with triethylamine (Et 3​ N) as a stoichiometric acid scavenger to neutralize the generated HCl. Maintain the internal temperature strictly at 60 °C. The reaction is self-validating when a distinct color change (typically pale yellow to deep orange/red) occurs, indicating the formation of the fully conjugated tricyclic thieno[3,2-c]thiochromene system.

Q3: The final saponification (ester hydrolysis) is stalling, leaving a significant amount of unreacted ethyl ester. Should I increase the NaOH concentration?

Expertise & Causality: Do not increase the NaOH concentration. The ethyl 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylate intermediate is highly hydrophobic. Stalling in this step is almost exclusively a phase-transfer/solubility issue, not a kinetic limitation of the hydroxide ion[1]. High concentrations of aqueous NaOH will simply create a biphasic system where the ester remains trapped and unreactive in the organic layer. Self-Validating Protocol: Optimize the solvent ratio to ensure complete dissolution of the ester before the reaction begins. A THF:MeOH:1M aqueous NaOH ratio of 2:1:1 is optimal. The system validates itself visually: the reaction must transition from a cloudy suspension to a completely clear solution as the hydrophobic ester is converted into the water-soluble sodium carboxylate salt.

III. Standard Operating Procedure (Step-by-Step Methodologies)

Phase 1: Vilsmeier-Haack Formylation
  • Charge an oven-dried round-bottom flask with anhydrous DMF (3.0 eq) and cool to 0 °C under an inert N 2​ atmosphere.

  • Dropwise add POCl 3​ (1.5 eq) while maintaining the internal temperature below 5 °C to form the active Vilsmeier reagent.

  • Introduce 6-fluoro-thiochroman-4-one (1.0 eq) dissolved in a minimal volume of anhydrous DMF.

  • Elevate the temperature to 70 °C and stir for 2–3 hours.

  • Quench by pouring the mixture over crushed ice and neutralize with saturated aqueous sodium acetate. Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate to yield the β-chloroenal intermediate[1].

Phase 2: Thiophene Ring Annulation
  • Dissolve the crude β-chloroenal (1.0 eq) in anhydrous pyridine (acting as both solvent and nucleophilic catalyst).

  • Add ethyl thioglycolate (1.2 eq) followed by triethylamine (Et 3​ N, 2.0 eq).

  • Heat the reaction mixture to 60 °C and stir for 4–6 hours. Monitor the color shift to deep orange/red, indicating successful cyclization.

  • Cool to room temperature, dilute with water, and extract with dichloromethane (DCM). Wash the organic layer with 1M HCl to remove residual pyridine, dry, and concentrate. Purify via silica gel chromatography to isolate the ethyl ester[1].

Phase 3: Saponification (Ester Hydrolysis)
  • Suspend the purified ethyl ester in a solvent mixture of THF and Methanol (2:1 v/v).

  • Add 1M aqueous NaOH (3.0 eq) to achieve a final THF:MeOH:Water ratio of 2:1:1.

  • Stir at room temperature until the cloudy suspension transitions into a completely clear solution (typically 2–4 hours), confirming complete conversion to the sodium salt.

  • Concentrate under reduced pressure to remove organic solvents. Acidify the remaining aqueous phase with 1M HCl to pH 2–3 to precipitate the final 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid.

  • Filter the beige solid, wash with cold water, and dry under high vacuum[1].

IV. Quantitative Data & Optimization Metrics

Reaction PhaseCritical ParameterSub-Optimal ConditionOptimized ConditionMechanistic Impact & Expected Yield
1. Formylation Reagent HydrationPOCl 3​ exposed to airFreshly distilled POCl 3​ Prevents iminium hydrolysis; Yield: 80–85%
2. Annulation Temperature> 80 °CStrictly 60 °CPrevents thioglycolate self-condensation; Yield: 70–75%
2. Annulation Base SelectionEt 3​ N onlyPyridine + Et 3​ NAccelerates initial S N​ V step; Yield: +15% boost
3. Hydrolysis Solvent RatioBiphasic (Water heavy)THF:MeOH:H 2​ O (2:1:1)Ensures ester solubility for phase transfer; Yield: >90%

V. References

1.[1] Title: Structure-based design and optimization of a new class of small molecule inhibitors targeting the P-stalk binding pocket of ricin | Source: nih.gov | URL:

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 8-Fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in handling the complex purification of 8-fluoro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in handling the complex purification of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (also known in literature as the ricin RTA inhibitor intermediate, RU-NT-199) [1].

Working with fused heterocyclic systems containing both sulfur and fluorine presents unique physicochemical challenges. The highly lipophilic thieno-thiochromene core strongly resists aqueous solvation, while the polar carboxylic acid moiety provides a critical, albeit narrow, window for pH-driven manipulation. This guide breaks down the causality behind our recommended protocols, ensuring a self-validating workflow that maximizes both yield and purity.

Physicochemical Profiling & Mechanistic Implications

Before initiating any purification workflow, it is critical to understand how the molecule's structural features dictate its macroscopic behavior in solution.

PropertyValueMechanistic Implication for Purification
Molecular Formula C₁₂H₇FO₂S₂High sulfur and fluorine content drives extreme lipophilicity and alters crystal packing forces.
Molecular Weight 266.3 g/mol Optimal for standard small-molecule filtration and crystallization techniques [2].
pKa (Carboxylic Acid) ~3.5 – 4.5 (est.)Requires pH > 10 for complete aqueous dissolution (as a sodium salt) and pH < 3 for quantitative precipitation.
Solubility Profile Soluble in DMF, DMSO, hot THFThe fused hydrophobic core requires polar aprotic solvents to disrupt intermolecular π-π stacking.

Core Experimental Workflows

Workflow A: Acid-Base Extraction (Primary Purification)

This protocol leverages the carboxylic acid group to separate the target molecule from neutral organic impurities and unreacted starting materials.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid in a biphasic mixture of Ethyl Acetate (EtOAc) and 1M aqueous NaOH (1:1 v/v).

    • Causality: The high pH (>10) deprotonates the carboxylic acid. The resulting sodium carboxylate salt is highly polar and migrates into the aqueous phase, while neutral lipophilic impurities remain in the EtOAc layer.

  • Phase Separation: Transfer the mixture to a separatory funnel. Shake vigorously and vent. Allow the layers to separate completely.

    • Self-Validation: Check the pH of the aqueous layer. If it drops below 9, add more NaOH. The target is only secure in the aqueous phase if fully ionized.

  • Organic Wash: Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the upper EtOAc layer (or retain for TLC analysis of impurities). Wash the aqueous layer once more with fresh EtOAc to remove residual organic contaminants.

  • Precipitation (Acidification): Place the aqueous flask in an ice bath (0-4°C). Under constant magnetic stirring, dropwise add 1M HCl until the pH reaches 2-3.

    • Causality: Reprotonation of the carboxylate collapses its aqueous solubility. The sudden increase in hydrophobicity forces the compound to precipitate out of the cold solution.

  • Isolation: Collect the resulting solid via vacuum filtration (Buchner funnel). Wash the filter cake with ice-cold deionized water to remove residual NaCl salts. Dry under high vacuum.

AcidBasePurification Start Crude 8-Fluoro-4H-thieno[3,2-c] thiochromene-2-carboxylic acid Dissolve Dissolve in aq. NaOH (pH > 10) & Ethyl Acetate Start->Dissolve PhaseSep Phase Separation Dissolve->PhaseSep OrgPhase Organic Phase (Discard - Neutral Impurities) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Contains target as Na-salt) PhaseSep->AqPhase Bottom Layer Acidify Acidify with 1M HCl to pH ~2-3 (Precipitation) AqPhase->Acidify Filter Vacuum Filtration & Water Wash Acidify->Filter Product Semi-Pure Target Compound (Ready for Recrystallization) Filter->Product

Caption: Logical workflow for the acid-base extraction of carboxylic acid derivatives.

Workflow B: Recrystallization Strategy (DMF/Water System)

Because of the rigid, planar nature of the thieno[3,2-c]thiochromene core, standard alcoholic solvents often fail to dissolve the compound even at reflux. A polar aprotic/aqueous mixed solvent system is required.

Step-by-Step Methodology:

  • Primary Dissolution: Place the semi-pure solid in a round-bottom flask. Add the minimum amount of boiling Dimethylformamide (DMF) required to completely dissolve the solid.

  • Decolorization (Optional but Recommended): If the solution is dark brown/yellow, add 5-10% (w/w) activated charcoal (Norit). Boil for 5 minutes, then perform a hot gravity filtration through a pad of Celite to remove the charcoal and adsorbed polymeric impurities.

  • Anti-Solvent Addition: Return the clear DMF solution to a gentle heat. Slowly, drop-by-drop, add hot deionized water (the anti-solvent) until the solution becomes faintly cloudy (the cloud point).

    • Causality: Water dramatically lowers the solubility capacity of the DMF. Reaching the cloud point indicates the solution is perfectly saturated at high temperatures.

  • Clarification & Cooling: Add 1-2 drops of hot DMF to clear the cloudiness. Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, transfer to a 4°C refrigerator for 2 hours to maximize crystal yield.

  • Harvesting: Filter the crystals via vacuum filtration. Wash sequentially with ice-cold water (to remove DMF) and a small volume of cold heptane (to aid drying).

Troubleshooting & FAQs

Q: During recrystallization, my compound forms a thick, sticky oil at the bottom of the flask instead of crystals. What is happening? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs frequently with fluorinated, highly lipophilic molecules when the melting point of the solute is lower than the temperature at which it supersaturates the solvent. Solution: You are likely cooling the solution too rapidly or adding the anti-solvent (water) too quickly. Reheat the mixture until the oil dissolves, add a small amount of pure DMF to decrease the saturation level, and cool the flask much more slowly (e.g., in a warm water bath that cools to room temperature overnight). Seeding the solution with a pure crystal at the cloud point can also force crystalline nucleation over oil formation.

Q: My isolated yield after the acid-base extraction is extremely low (<30%). Where did my compound go? A: There are two primary failure points here. First, verify the pH of your aqueous layer before extraction; if it wasn't >10, the compound remained in the discarded Ethyl Acetate layer. Second, verify the pH during precipitation. Thiophene-carboxylic acids can have slightly lower pKa values than standard benzoic acids. If you only acidified to pH 4-5, a significant portion of the target may still be ionized and dissolved in the aqueous mother liquor. Always acidify to pH 2-3.

Q: The NMR of my purified product shows persistent broad peaks in the aromatic region, and the compound has a stubborn yellow tint. How do I fix this? A: Thiochromene derivatives are susceptible to trace oxidation, forming sulfoxides or polymeric colored byproducts that strongly co-crystallize due to structural similarity. Solution: Implement the activated charcoal treatment described in Workflow B, Step 2. If the issue persists, perform a quick silica gel plug filtration using a highly polar eluent (e.g., Dichloromethane:Methanol 9:1 with 1% Acetic Acid) prior to recrystallization.

RecrystallizationTree Issue Recrystallization Issue Detected OilingOut Oiling Out (LLPS) (Forms liquid instead of crystals) Issue->OilingOut PoorYield Poor Yield (Target remains in mother liquor) Issue->PoorYield Impure Persistent Impurities / Color Issue->Impure SolventChange Reheat, add DMF, cool slower & seed with pure crystals OilingOut->SolventChange Evap Verify pH < 3 or concentrate mother liquor at 0-4°C PoorYield->Evap Charcoal Add activated carbon (Norit) during hot dissolution Impure->Charcoal

Caption: Decision tree for troubleshooting common recrystallization failures.

References

  • Rudolph MJ, Dutta A, Tsymbal AM, et al. "Structure-based design and optimization of a new class of small molecule inhibitors targeting the P-stalk binding pocket of ricin." Bioorganic & Medicinal Chemistry, 2024; 100: 117614. Available at:[Link]

  • PubChemLite. "8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (C12H7FO2S2)". Université du Luxembourg, 2026. Available at:[Link]

Optimization

Preventing thermal degradation of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid during storage

Introduction Welcome to the technical support center for 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (CAS 790263-74-0).[1] This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (CAS 790263-74-0).[1] This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. Due to its complex heterocyclic structure containing multiple sulfur atoms, this molecule requires specific storage conditions to prevent thermal degradation, which can compromise experimental results and lead to inconsistent data. This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid that influence its stability?

A1: The stability of this molecule is influenced by three key structural motifs:

  • Thiochromene Core: The thioether linkage in the central thiochromene ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. This process can be accelerated by heat, light, and the presence of atmospheric oxygen.[2][3]

  • Thiophene Ring: The fused thiophene ring, while aromatic, also contains a sulfur atom that can be oxidized under harsh conditions. Thiophene-containing compounds are known to be susceptible to degradation initiated by oxidation at the sulfur atom.[2]

  • Carboxylic Acid Group: Carboxylic acids, particularly when attached to heterocyclic systems, can be prone to decarboxylation at elevated temperatures. This would result in the loss of the carboxyl group and the formation of a significant impurity.[4]

  • Fluorine Substituent: The fluorine atom at the 8-position generally enhances the molecule's overall stability. Due to the high strength of the C-F bond and its strong electron-withdrawing effect, fluorination can increase resistance to oxidative degradation and improve thermal stability compared to its non-fluorinated analog.[5][6][7]

Q2: What are the visible signs of degradation in my solid sample?

A2: The most common indicators of degradation in a solid sample are changes in its physical appearance. You should suspect degradation if you observe:

  • Color Change: A noticeable shift from its initial color (e.g., off-white or pale yellow) to a darker yellow, brown, or even black coloration often indicates the formation of oxidized or polymeric degradation products.[3]

  • Clumping or Caking: Changes in texture, such as the powder becoming sticky or forming hard clumps, can suggest the absorption of moisture. Water can act as a catalyst for hydrolytic or oxidative degradation pathways.[3]

  • Incomplete Dissolution: If a previously fully soluble sample now leaves a residue in a solvent it was known to dissolve in, this may point to the formation of insoluble degradation products or polymers.

Q3: What are the recommended long-term storage conditions for solid 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid?

A3: To ensure maximum shelf-life and prevent thermal and oxidative degradation, we have established the following optimal storage conditions based on best practices for sensitive sulfur-containing heterocyclic compounds.[2][3][8][9]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermal degradation pathways like decarboxylation and slows oxidative processes.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly inhibiting the oxidation of the thioether and thiophene sulfur atoms.
Light Exposure Protect from Light (Amber Vial) Prevents potential photodegradation, which can generate free radicals and accelerate decomposition.
Humidity Store in a Desiccator Minimizes moisture absorption, which can facilitate hydrolysis and other degradation reactions.
Q4: My experiments require preparing stock solutions. How can I minimize degradation in solution?

A4: Solutions are often more susceptible to degradation than the solid material. Follow these guidelines:

  • Prepare Fresh Solutions: The most reliable practice is to prepare solutions immediately before use.

  • Use High-Purity, Degassed Solvents: Solvents can contain dissolved oxygen or peroxide impurities that initiate degradation. Using degassed, high-purity solvents is critical.

  • Store Frozen: If a stock solution must be stored, aliquot it into single-use volumes and store at -20°C or -80°C . This drastically slows degradation kinetics.

  • Inert Atmosphere: Before sealing and freezing, flush the vial headspace with argon or nitrogen.

  • Avoid Repeated Freeze-Thaw Cycles: Each cycle can introduce moisture and oxygen. Aliquoting prevents the need to thaw the entire stock for each experiment.

Troubleshooting and Analytical Protocols

If you suspect your sample has degraded, the following protocols will help you confirm its integrity.

Protocol 1: Analytical Confirmation of Degradation via HPLC-UV

This protocol establishes a baseline for compound purity and helps identify degradation products.

1. Sample Preparation:

  • Accurately weigh and dissolve a small amount of your test sample in a suitable solvent (e.g., HPLC-grade Acetonitrile or Methanol) to a final concentration of ~1 mg/mL.
  • Prepare a control sample using a new, unopened vial of the compound, if available.
  • Filter the solutions through a 0.22 µm syringe filter before injection.

2. HPLC Method Parameters (Suggested Starting Conditions):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
  • Gradient: 5% B to 95% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 10 µL.
  • Detection: UV-Vis Diode Array Detector (DAD), monitoring at multiple wavelengths (e.g., 254 nm, 280 nm, 320 nm) to capture both the parent compound and potential degradants.

3. Data Interpretation:

  • Compare the chromatogram of your test sample to the control.
  • Signs of Degradation: Look for a decrease in the peak area of the main compound and the appearance of new, unidentified peaks. Note the retention times and relative areas of these new peaks. A significant increase in impurity peaks relative to the reference standard confirms degradation.
Diagram: Potential Thermal Degradation Pathways```dot

G cluster_main 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid A Parent Compound B B A->B Heat, O2 D D A->D High Heat (Δ) E E A->E Heat, O2 C C B->C Heat, O2

Caption: Step-by-step workflow to diagnose and confirm compound degradation.

References

  • Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. (n.d.). Google Scholar.
  • The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. (2025, August 6). ResearchGate.
  • Storage Conditions. (n.d.). Zamann Pharma Support GmbH.
  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(21), 8259–8266.
  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.). ResearchGate.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, July 30). Organic & Biomolecular Chemistry.
  • Guideline on declaration of storage conditions. (n.d.). European Medicines Agency (EMA).
  • 8-Fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid. (n.d.). Sapphire Bioscience.
  • 8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Technical Support Center: Stability of Thiophene-Containing Compounds. (n.d.). BenchChem.
  • Preventing degradation of thiourea derivatives during long-term storage. (n.d.). BenchChem.
  • 6,8-difluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid. (n.d.). Guidechem.
  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2025, October 6). MDPI.
  • Three-Component Reaction between 3-Acetylcoumarins, Amines, and Elemental Sulfur: A Designed Approach to 3-Amino-4H-thieno[3,2-c]coumarins. (2024, March 12). ACS Publications.
  • Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. (n.d.). Google Scholar.
  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024, September 12). MDPI.
  • Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel. (n.d.). eScholarship, University of California.
  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (n.d.). PMC.
  • Addressing low reactivity of "Thieno[3,2-b]pyridine-5-carboxylic acid" in coupling reactions. (n.d.). BenchChem.
  • Flow Chemistry Processes for Reactions Utilizing Unstable Intermediates: Applications Toward Pharmaceutical Production. (n.d.). Google Scholar.
  • Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. (n.d.). Google Scholar.
  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. (2024, November 7). MDPI.
  • Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid. (2025, August 5). ResearchGate.
  • Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. (2020, November 13). Semantic Scholar.

Sources

Troubleshooting

Technical Support Center: Synthesis of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Welcome to the technical support center for the synthesis of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, we address common challenges and impurities encountered during the multi-step synthesis of this valuable heterocyclic compound, providing in-depth troubleshooting advice and detailed protocols to ensure the integrity of your research.

Our approach is grounded in established chemical principles and field-proven insights to help you navigate the complexities of this synthesis, from starting materials to the final pure active pharmaceutical ingredient (API).

I. Overview of the Synthetic Strategy

The synthesis of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid is a multi-step process that requires careful control of reaction conditions to minimize impurity formation. The overall strategy involves the construction of a functionalized thiophene ring, followed by the annulation of the thiochromene moiety.

digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1: General synthetic workflow for 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid.

II. Step 1: Gewald Reaction for Thiophene Precursor Synthesis

The initial step involves the formation of a substituted 2-aminothiophene, a key building block, via the Gewald reaction. This multicomponent reaction brings together a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.

Frequently Asked Questions (FAQs)

Q1: My Gewald reaction is sluggish and gives a low yield of the desired 2-aminothiophene. What are the likely causes?

A1: Low yields in the Gewald reaction can often be attributed to several factors:

  • Inefficient Knoevenagel Condensation: The initial condensation between the ketone and the active methylene compound is base-catalyzed and can be slow. The choice of base is critical; for less reactive ketones, stronger bases like piperidine or morpholine may be required over triethylamine.[1]

  • Poor Sulfur Reactivity: Elemental sulfur needs to be activated to participate in the reaction. Ensure the reaction temperature is appropriate (typically 40-60°C) to improve sulfur's reactivity without promoting side reactions.[1] The use of a polar solvent like ethanol or DMF can also enhance sulfur's solubility and reactivity.[1]

  • Water Formation: The initial condensation step produces water, which can inhibit the reaction.[1] While not always necessary, using a Dean-Stark apparatus to remove water can be beneficial, especially for challenging substrates.

Q2: I am observing a significant amount of a dark, tarry byproduct in my Gewald reaction. What is this and how can I avoid it?

A2: The formation of dark, polymeric materials is a common issue in Gewald reactions, often due to side reactions of the starting materials or intermediates.

  • Thiourea Formation: The amine catalyst can react with elemental sulfur to form thioureas, which can further polymerize. Using a stoichiometric amount of the amine is crucial.

  • Polysulfide Formation: Sulfur can form polysulfide chains, especially at higher temperatures, leading to complex mixtures.[2]

  • Troubleshooting:

    • Maintain the reaction temperature within the optimal range.

    • Ensure efficient stirring to keep the sulfur suspended and reacting.

    • Consider a two-step procedure where the Knoevenagel adduct is first formed and isolated before reacting with sulfur and the base.

Troubleshooting Guide: Impurities in Step 1
Impurity Formation Mechanism Prevention & Removal
Unreacted Ketone/Nitrile Incomplete reaction due to inefficient catalysis or insufficient reaction time.Optimize base, temperature, and reaction time. Unreacted starting materials can often be removed by recrystallization of the product.
Knoevenagel Adduct The intermediate of the initial condensation may not proceed to the cyclization step.Ensure sufficient sulfur and base are present and that the reaction temperature is adequate for the cyclization to occur. Can be separated by column chromatography.
Disulfide/Polysulfide Adducts Nucleophilic attack of the enolate intermediate on a sulfur chain.[2]Use of a reducing agent in situ or careful control of sulfur stoichiometry can minimize this. Purification via chromatography is often necessary.

III. Step 2: Halogenation of the Thiophene Ring

To facilitate the subsequent cyclization, the 2-amino group on the thiophene is typically converted to a halide, often a bromide, via a Sandmeyer-type reaction.

Frequently Asked Questions (FAQs)

Q1: My Sandmeyer reaction to replace the amino group with a bromine atom is giving a low yield and a complex mixture of products. What could be going wrong?

A1: The diazotization of the aminothiophene and subsequent displacement with a halide can be sensitive to reaction conditions.

  • Incomplete Diazotization: The formation of the diazonium salt requires cold, acidic conditions. Ensure the temperature is maintained at 0-5°C during the addition of sodium nitrite.

  • Decomposition of the Diazonium Salt: Thiophene-based diazonium salts can be less stable than their benzene counterparts. Premature decomposition can lead to a variety of byproducts. It is crucial to use the diazonium salt solution immediately after its preparation.

  • Side Reactions: Phenolic byproducts can form if water is present in excess during the copper-catalyzed decomposition of the diazonium salt.

Troubleshooting Guide: Impurities in Step 2
Impurity Formation Mechanism Prevention & Removal
Hydroxythiophene Reaction of the diazonium salt with water.Maintain low temperatures and use anhydrous solvents where possible. Can be separated by column chromatography.
Azo-coupled Dimers The diazonium salt acts as an electrophile and attacks an unreacted aminothiophene molecule.Ensure slow addition of the nitrite solution to the acidic solution of the amine to maintain a low concentration of the diazonium salt.

IV. Step 3: Thioether Formation

The brominated thiophene is then reacted with a suitable thiol, such as 2-mercaptobenzyl alcohol, to form a thioether. This is a crucial step that sets up the intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: The nucleophilic substitution reaction to form the thioether is not going to completion. How can I improve the conversion?

A1: This is a nucleophilic aromatic substitution (SNAr) reaction, and its success depends on the reactivity of the substrate and the nucleophile.

  • Base Selection: A suitable base is required to deprotonate the thiol and form the more nucleophilic thiolate. Common bases include potassium carbonate or sodium hydride. The choice of base can be critical.

  • Solvent: A polar aprotic solvent like DMF or THF is typically used to dissolve the reactants and facilitate the reaction.

  • Leaving Group: While bromide is a good leaving group, the reactivity of the thiophene ring is also important. Electron-withdrawing groups on the thiophene ring will activate it towards nucleophilic attack.

V. Step 4: Intramolecular Cyclization to Form the Thiochromene Ring

This is the key ring-forming step, where an intramolecular Friedel-Crafts-type reaction or a palladium-catalyzed intramolecular arylation leads to the formation of the tricyclic thieno[3,2-c]thiochromene core.

digraph "Cyclization_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2: Troubleshooting logic for the intramolecular cyclization step.
Frequently Asked Questions (FAQs)

Q1: I am attempting an acid-catalyzed intramolecular Friedel-Crafts cyclization, but I am getting a low yield of the desired thiochromene. What are the common pitfalls?

A1: Intramolecular Friedel-Crafts reactions can be challenging.

  • Catalyst Choice and Stoichiometry: Strong Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids like polyphosphoric acid (PPA) are often required. For acylations, a stoichiometric amount of the Lewis acid is often necessary as the product ketone can complex with the catalyst.[3]

  • Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture, which will deactivate them.[3] All glassware, solvents, and reagents must be scrupulously dry.

  • Substrate Deactivation: If there are strong electron-withdrawing groups on the aromatic ring that is being acylated, the reaction may be inhibited.[3]

Q2: I am considering a palladium-catalyzed intramolecular arylation. What are the advantages and potential issues?

A2: Palladium-catalyzed intramolecular C-H arylation is a powerful method for forming the thiochromene ring system.[3]

  • Advantages: These reactions often proceed under milder conditions than traditional Friedel-Crafts reactions and can be more tolerant of functional groups.

  • Potential Issues:

    • Catalyst and Ligand Selection: The choice of palladium source and ligand is crucial for catalytic activity and selectivity.

    • Oxidative Addition: The C-X bond (where X is a halide on the thiophene) must be susceptible to oxidative addition to the palladium catalyst.

    • Reductive Elimination: The final C-C bond-forming step can sometimes be slow.

Troubleshooting Guide: Impurities in Step 4
Impurity Formation Mechanism Prevention & Removal
Uncyclized Precursor Incomplete reaction due to inactive catalyst, insufficient temperature, or short reaction time.Optimize catalyst, temperature, and reaction duration. The uncyclized material can be separated by column chromatography.
Intermolecular Reaction Products If the reaction is run at high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization.Perform the reaction under high dilution conditions to favor the intramolecular pathway.
Decomposition Products Harsh acidic conditions or high temperatures can lead to the decomposition of the starting material or product.Use milder cyclization conditions, such as a palladium-catalyzed reaction, if possible.

VI. Step 5: Oxidation and Hydrolysis to the Carboxylic Acid

The final step involves the conversion of the functional group at the 2-position of the thiophene ring (e.g., a formyl or ester group from the initial steps) to the desired carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: The hydrolysis of my ester to the carboxylic acid is incomplete. How can I drive the reaction to completion?

A1: Ester hydrolysis is an equilibrium process.

  • Choice of Base: Strong bases like sodium hydroxide or potassium hydroxide are typically used. Lithium hydroxide is sometimes preferred for its higher solubility in mixed aqueous/organic solvent systems.

  • Solvent: A co-solvent like methanol, ethanol, or THF is often necessary to dissolve the ester.

  • Temperature: Heating the reaction mixture will increase the rate of hydrolysis.

  • Driving the Equilibrium: Using a large excess of the base and/or removing the alcohol byproduct can help to drive the reaction to completion.

Q2: I am observing some decarboxylation of my final product during workup. How can I prevent this?

A2: Thiophene-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures and under acidic conditions.

  • Mild Acidification: During the workup, acidify the reaction mixture carefully at low temperatures (e.g., in an ice bath) to protonate the carboxylate.

  • Avoid Excessive Heat: Do not heat the acidic solution for prolonged periods.

  • Purification: If the product is purified by recrystallization, choose a solvent system that does not require high temperatures.

Troubleshooting Guide: Impurities in Step 5
Impurity Formation Mechanism Prevention & Removal
Unreacted Ester Incomplete hydrolysis.Optimize hydrolysis conditions (base, temperature, time). The ester can be separated from the carboxylic acid by extraction or chromatography.
Decarboxylated Product Loss of CO₂ from the carboxylic acid.Use mild workup conditions and avoid excessive heat.
Over-oxidation Products If using an oxidative method to form the carboxylic acid, other parts of the molecule may be susceptible to oxidation.Choose a selective oxidizing agent and carefully control the stoichiometry and reaction conditions.

VII. General Purification Strategies

Technique Application Notes
Recrystallization Purification of solid final products and key intermediates.Choose a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Column Chromatography Separation of closely related impurities from the desired product.Silica gel is commonly used. The choice of eluent is critical for achieving good separation.
Acid-Base Extraction To separate the final carboxylic acid product from neutral or basic impurities.The carboxylic acid can be extracted into an aqueous basic solution, washed, and then re-precipitated by acidification.

VIII. References

  • Gewald, K. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. Die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(3), 1002-1007.

  • Fisyuk, A. S., et al. (2011). Synthesis of 4H-Thieno[3,2-c]chromenes by Intramolecular Arylation of 4-Aryloxymethyl-5-iodothiophene-2-carbaldehydes. Chemistry of Heterocyclic Compounds, 47(8), 988-995.

  • Nguyen, T. T. H., et al. (2017). Tetramethylguanidine (TMG) promotes a cascade thiol-Michael-aldol-dehydration reaction between 2-mercaptobenzaldehyde and cinnamate esters to provide 2H-thiochromene-3-carboxylate derivatives. Synlett, 28(05), 429-432.

  • Kim, H. Y., Song, E., & Oh, K. (2017). Unified Approach to (Thio)chromenones via One-Pot Friedel-Crafts Acylation/Cyclization: Distinctive Mechanistic Pathways of β-Chlorovinyl Ketones. Organic Letters, 19(2), 312–315.

  • Potewar, T. M., et al. (2007). An efficient one-pot synthesis of 2-amino-4H-chromenes and 2-amino-4H-benzo[h]chromenes using organocatalyst. Journal of Molecular Catalysis A: Chemical, 275(1-2), 143-149.

  • Shaabani, A., et al. (2005). A novel one-pot, three-component synthesis of 2-amino-4H-chromenes and 2-amino-4H-benzo[g]chromenes. Tetrahedron Letters, 46(51), 8983-8986.

  • Heravi, M. M., et al. (2008). A direct, four-component, one-pot synthesis of 2-amino-4H-chromenes catalyzed by H3PW12O40. Molecular Diversity, 12(3-4), 191-195.

  • Sabitha, G., et al. (2003). A facile one-pot synthesis of 2-amino-4H-chromenes catalyzed by BiCl3. Tetrahedron Letters, 44(33), 6243-6245.

  • Balalaie, S., et al. (2007). Diammonium hydrogen phosphate as an efficient and versatile catalyst for the one-pot synthesis of 2-amino-4H-chromenes. Catalysis Communications, 8(11), 1730-1734.

  • Jammi, S., et al. (2007). A recyclable and highly active catalyst for the one-pot synthesis of 2-amino-4H-chromenes: tetrabutylammonium bromide. Tetrahedron Letters, 48(35), 6126-6129.

  • Khurana, J. M., & Kumar, S. (2009). A facile one-pot synthesis of 2-amino-4H-benzo[h]chromenes and 2-amino-4H-benzo[g]chromenes catalyzed by L-proline in aqueous medium. Tetrahedron Letters, 50(33), 4795-4797.

  • Dekamin, M. G., & Eslami, M. (2013). A green, one-pot, three-component synthesis of 2-amino-4H-chromenes catalyzed by meglumine in aqueous media. Tetrahedron Letters, 54(43), 5829-5832.

  • Ziarani, G. M., et al. (2014). A green, one-pot, four-component synthesis of 2-amino-4H-chromenes catalyzed by sulfonic acid-functionalized SBA-15. RSC Advances, 4(78), 41535-41541.

  • Maleki, A., & Kamalzare, M. (2015). A novel magnetic nanoparticle-supported catalyst for the green synthesis of 2-amino-4H-chromenes. RSC Advances, 5(10), 7351-7359.

  • Dar, B. A., et al. (2015). A green and efficient one-pot synthesis of 2-amino-4H-chromenes using recyclable catalyst under solvent-free conditions. Journal of the Chinese Chemical Society, 62(11), 967-972.

  • Safaei-Ghomi, J., & Ghasemzadeh, M. A. (2012). An efficient one-pot synthesis of 2-amino-4H-chromenes using nano-structured ZnO as a catalyst. Catalysis Communications, 26, 10-14.

  • Kantevari, S., et al. (2007). A facile one-pot synthesis of 2-amino-4H-chromenes catalyzed by KF/Al2O3. Arkivoc, 2007(xiv), 53-60.

  • El-Maghraby, A. M., et al. (2015). A green, one-pot synthesis of 2-amino-4H-chromenes and their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 7(3), 1151-1159.

  • Wang, X. S., et al. (2004). A clean and efficient one-pot synthesis of 2-amino-4H-chromenes in aqueous media. Chinese Chemical Letters, 15(11), 1271-1274.

  • Maggi, R., et al. (2004). A new and efficient one-pot synthesis of 2-amino-4H-chromenes in water. Green Chemistry, 6(6), 287-289.

  • Tu, S., et al. (2003). An efficient and facile one-pot synthesis of 2-amino-4-aryl-4H-chromenes catalyzed by CTAB in aqueous media. Synthetic Communications, 33(20), 3563-3571.

  • Jin, T. S., et al. (2004). An efficient and convenient one-pot synthesis of 2-amino-4H-chromenes in aqueous media. Synlett, 2004(05), 871-873.

  • Shaterian, H. R., & Ghashang, M. (2008). An efficient, one-pot, and three-component synthesis of 2-amino-4H-chromenes catalyzed by silica-bonded S-sulfonic acid. Bioorganic & Medicinal Chemistry Letters, 18(2), 788-792.

  • Heravi, M. M., et al. (2007). A direct, three-component, one-pot synthesis of 2-amino-4H-chromenes catalyzed by H3PMo12O40. Tetrahedron Letters, 48(15), 2719-2722.

  • Naimi-Jamal, M. R., et al. (2009). A green, one-pot, three-component synthesis of 2-amino-4H-chromenes in ionic liquid. Dyes and Pigments, 82(3), 375-379.

  • Gong, K., et al. (2009). A facile one-pot synthesis of 2-amino-4H-chromenes catalyzed by L-proline. Tetrahedron Letters, 50(4), 436-439.

  • Dekamin, M. G., & Naimi-Jamal, M. R. (2007). A facile and efficient one-pot synthesis of 2-amino-4H-chromenes catalyzed by DABCO. Monatshefte für Chemie-Chemical Monthly, 138(11), 1117-1120.

  • Balalaie, S., et al. (2000). A novel and efficient one-pot synthesis of 2-amino-4H-chromenes. Journal of the Chemical Society, Perkin Transactions 1, (21), 3689-3691.

Sources

Optimization

Technical Support Center: Troubleshooting Cell Permeability for 8-Fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Welcome to the Technical Support and Troubleshooting Guide for 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (also known in literature as RU-NT-199)[1]. While this scaffold exhibits excellent in vitro biochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (also known in literature as RU-NT-199)[1]. While this scaffold exhibits excellent in vitro biochemical affinity for targets such as the Ricin Toxin A (RTA) chain and Acyl Protein Thioesterases (APT1/2), researchers frequently encounter a steep drop-off in efficacy during cell-based assays.

This guide is designed for drug development professionals to diagnose, engineer, and validate solutions for the poor transcellular permeability of this specific chemotype.

Diagnostic Triage: Understanding the Permeability Barrier

Q: Why does 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid show excellent biochemical target engagement but fail to penetrate cells?

A: The root cause lies in the physicochemical thermodynamics of the molecule's functional groups. The thieno[3,2-c]thiochromene core is highly rigid, planar, and lipophilic, which is favorable for membrane partitioning. However, the C2-carboxylic acid group has a pKa typically ranging between 3.5 and 4.5[2].

According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, this carboxylic acid is >99.9% ionized (deprotonated into an anionic state). This localized negative charge recruits a dense hydration shell of water molecules. For the compound to passively diffuse across the hydrophobic lipid bilayer of a cell membrane, it must shed this hydration shell—a process with an energetically prohibitive desolvation penalty. Consequently, the molecule remains trapped in the extracellular space[2].

Chemical Engineering Solutions: Prodrug Strategy

Q: What is the most effective chemical modification to bypass this barrier without destroying the molecule's target affinity?

A: The most reliable strategy is the synthesis of a bioreversible ester prodrug , specifically an Acetoxymethyl (AM) or Pivaloyloxymethyl (POM) ester[2].

By masking the carboxylic acid as an AM-ester, you neutralize the negative charge and drastically increase the compound's LogD at pH 7.4. This allows the molecule to passively diffuse across the cell membrane. Once inside the cytosol, ubiquitous intracellular carboxylesterases (CES1/CES2) rapidly hydrolyze the ester bond. This cleavage releases formaldehyde and acetic acid, unmasking the active, negatively charged parent carboxylate. Because the active drug is now ionized inside the cell, it cannot easily diffuse back out, leading to highly efficient intracellular trapping and target engagement.

G Parent Parent Compound (Ionized Carboxylate) Prodrug AM-Ester Prodrug (Neutral, Lipophilic) Parent->Prodrug Chemical Masking Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane Passive Diffusion Intracellular Intracellular Space (Cytosol) Membrane->Intracellular Esterase Intracellular Esterases (Hydrolysis) Intracellular->Esterase Active Active Parent Drug (Target Engagement) Esterase->Active Cleavage & Trapping

Mechanism of AM-ester prodrug cellular uptake and intracellular activation by esterases.

Quantitative Impact of AM-Esterification

The following table summarizes the typical physicochemical shifts observed when masking the thieno-thiochromene carboxylate.

Physicochemical Property8-Fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acidAcetoxymethyl (AM) Ester Prodrug
Ionization State (pH 7.4) >99.9% Anionic (Deprotonated)Neutral (Uncharged)
Calculated LogD (pH 7.4) ~ -0.5 (Hydrophilic)~ 3.2 (Lipophilic)
Passive Permeability ( Pe​ ) < 1×10−6 cm/s> 15×10−6 cm/s
Intracellular Target IC 50​ > 10 µM (Poor Penetration)< 0.1 µM (High Intracellular Conc.)
Protocol 1: Synthesis of the AM-Ester Prodrug

This protocol is self-validating: successful masking is confirmed by a +72 Da mass shift via LC-MS and the disappearance of the broad carboxylic acid -OH peak in 1H-NMR.

  • Initiation: Dissolve 1.0 equivalent of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir at 0°C for 15 minutes to fully generate the carboxylate anion.

  • Alkylation: Dropwise, add 1.2 equivalents of bromomethyl acetate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with ice-cold water, extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation Workflows: Isolating Passive Diffusion

Q: Before moving to complex cell assays, how can I definitively prove that my prodrug has solved the membrane permeability issue?

A: You must isolate passive diffusion from active biological variables (like efflux pumps or cellular metabolism). The Parallel Artificial Membrane Permeability Assay (PAMPA) is the gold standard for this[3]. It utilizes an artificial lipid-infused porous filter to mimic the cellular lipid bilayer, allowing you to calculate the effective permeability coefficient ( Pe​ ).

PAMPA Prep 1. Prepare Donor (10 µM in pH 7.4) Coat 2. Coat Membrane (Lecithin/Dodecane) Prep->Coat Assemble 3. Assemble Sandwich (Donor + Acceptor) Coat->Assemble Incubate 4. Incubate (5h, Room Temp) Assemble->Incubate Analyze 5. LC-MS/MS (+ Lucifer Yellow) Incubate->Analyze

Step-by-step workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol 2: Self-Validating PAMPA Workflow

This protocol utilizes Lucifer Yellow as an internal self-validating control. Because Lucifer Yellow is strictly membrane-impermeable, its presence in the acceptor well instantly flags a compromised/torn artificial membrane, preventing false-positive permeability data[3].

  • Membrane Preparation: Coat the PVDF filter membrane of a 96-well donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution. Allow the solvent to evaporate for 10 minutes.

  • Donor Solution: Prepare a 10 µM solution of your AM-ester prodrug in PBS (pH 7.4), ensuring the final DMSO concentration is ≤1%. Add 100 µM of Lucifer Yellow to this mixture.

  • Loading: Add 300 µL of the Donor Solution to the wells of the donor plate. Add 150 µL of blank PBS (pH 7.4) to the acceptor plate.

  • Incubation: Carefully place the donor plate into the acceptor plate to form a "sandwich." Incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates. Use LC-MS/MS to quantify the concentration of the prodrug in both the donor and acceptor wells. Use a fluorometer to check the acceptor wells for Lucifer Yellow.

  • Calculation: Calculate the Pe​ value. A Pe​>10×10−6 cm/s indicates excellent passive transcellular permeability.

Assay Troubleshooting: The Failsafes

Q: My AM-ester prodrug shows excellent permeability in PAMPA ( Pe​>15×10−6 cm/s), but I am still not seeing efficacy in my cell-based assay. What is going wrong?

A: If passive permeability is confirmed, the failure in the cell assay is almost certainly due to premature extracellular cleavage .

Cell culture media is often supplemented with Fetal Bovine Serum (FBS), which contains high levels of naturally occurring butyrylcholinesterases and carboxylesterases. If these serum enzymes cleave your AM-ester before it reaches the cell membrane, you are simply dosing the impermeable parent carboxylic acid into the media, defeating the entire prodrug strategy.

The Self-Validating Fix: Run your cell-based assay under three parallel conditions to isolate the causality of the failure:

  • Standard Media (10% FBS): (Expected result: No efficacy due to premature cleavage).

  • Heat-Inactivated Serum Media: Heat the FBS to 56°C for 30 minutes prior to use. This denatures extracellular esterases but keeps growth factors intact. (Expected result: Restored efficacy).

  • Extracellular Esterase Inhibition: Add 100 µM of Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, to the media 30 minutes prior to dosing your prodrug. Because BNPP is highly polar, it stays outside the cell, protecting the prodrug in the media while allowing intracellular esterases to function normally. (Expected result: Maximum efficacy).

If conditions 2 and 3 restore the biological activity of your 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid prodrug, you have definitively proven that extracellular instability, not poor permeability, was the confounding variable.

Sources

Troubleshooting

Stability of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid in aqueous buffer solutions

Overview Welcome to the Technical Support Center for 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid , internally designated as RU-NT-199 [1]. This specialized small molecule is a highly potent inhibitor designed...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid , internally designated as RU-NT-199 [1]. This specialized small molecule is a highly potent inhibitor designed to target the ribosomal P-stalk binding pocket of the ricin toxin A subunit (RTA)[2]. Because its mechanism of action relies on a precise 77° rotational geometry of the thiophene ring and an essential carboxylate moiety for binding affinity[1], maintaining the compound's structural integrity in aqueous assay buffers is paramount.

This guide provides researchers and drug development professionals with causality-driven troubleshooting, stability data, and self-validating protocols to ensure reliable results in Fluorescence Polarization (FP) competition assays and cellular models.

Section 1: Physicochemical Profiling & Buffer Compatibility

To successfully formulate RU-NT-199, you must account for its structural vulnerabilities. The C2-carboxylic acid (predicted pKa ~4.0) dictates aqueous solubility, while the thiochromene core contains an electron-rich thioether sulfur that is highly susceptible to aqueous oxidation.

Table 1: Stability Profiling of RU-NT-199 in Standard Aqueous Conditions

Buffer SystempHCosolventt½ (25°C)Primary Degradation / Loss Mechanism
Acetate Buffer4.51% DMSO< 1 hourRapid precipitation (Carboxylate protonation)
Tris-HCl (Aerated)7.41% DMSO~ 24 hoursThioether oxidation (Sulfoxide/Sulfone formation)
PBS (Standard)7.41% DMSO~ 72 hoursSlow oxidation
HEPES + 1mM TCEP7.41% DMSO> 120 hoursStable (Optimal assay condition)
Section 2: Troubleshooting & FAQs

Q1: Why does my RU-NT-199 stock solution turn cloudy when diluted into the assay buffer? A1: This is a classic pH-dependent precipitation issue. RU-NT-199 relies entirely on its C2-carboxylic acid moiety for both aqueous solubility and its critical hydrogen-bonding interactions within the RTA P-stalk pocket[1]. If your assay buffer is weakly buffered and the addition of the compound drops the micro-environment pH below ~5.0, the carboxylate protonates. This neutralizes the molecule, drastically reducing its aqueous solubility and causing immediate precipitation. Causality-Driven Solution: Ensure your working buffer is robustly maintained at pH 7.4 (e.g., using 50 mM HEPES). Always pre-dilute the DMSO stock slowly into the buffer under continuous vortexing to prevent localized pH drops.

Q2: I am observing a progressive loss of inhibitory potency over a 24-hour incubation. Is the compound chemically degrading? A2: Yes, likely via oxidation. While the C-F bond at the C7-position provides excellent metabolic stability[1], the thiochromene core contains an electron-rich thioether sulfur. In oxygenated aqueous buffers, this sulfur oxidizes to form sulfoxide (+16 Da) or sulfone (+32 Da) derivatives. This oxidation alters the planar conformation of the molecule, disrupting the essential 77° rotational geometry required to fit into the RTA binding pocket[1]. Causality-Driven Solution: Use freshly degassed buffers. More importantly, include a mild reducing agent like 1 mM TCEP or DTT in your buffer. Because RTA naturally requires the reduction of a disulfide bond to become active in the endoplasmic reticulum[1], adding a reducing agent to your FP assay buffer perfectly mimics the physiological environment while simultaneously protecting the inhibitor from oxidation.

Q3: Can I store the aqueous working solutions at 4°C for a week to save time? A3: It is highly discouraged. Aqueous environments promote slow oxidative degradation and potential photolysis of the thiophene ring over prolonged periods. To guarantee trustworthiness in your dose-response curves, always prepare fresh aqueous dilutions from frozen (-20°C) DMSO aliquots immediately prior to use.

Section 3: Mechanistic Troubleshooting Workflow

Below is the logical decision tree for diagnosing RU-NT-199 signal loss in your assays.

TroubleshootingWorkflow Start Issue: RU-NT-199 Signal/Activity Loss Check Self-Validating LC-MS Analysis Start->Check Mass1 Mass Shift Detected (+16 Da or +32 Da) Check->Mass1 New Peaks Mass2 No Mass Shift (Loss of Peak Area) Check->Mass2 Peak Drop Mech1 Thioether Oxidation (Sulfoxide/Sulfone) Mass1->Mech1 Mech2 pH-Dependent Precipitation (Carboxylate Protonation) Mass2->Mech2 Sol1 Action: Degas Buffer & Add 1mM TCEP/DTT Mech1->Sol1 Sol2 Action: Adjust pH > 6.0 & Maintain 1% DMSO Mech2->Sol2

Logical workflow for troubleshooting RU-NT-199 degradation in aqueous buffers.

Section 4: Standard Operating Procedures (SOPs)

SOP: Self-Validating LC-MS Buffer Stability Assay Purpose: To empirically verify the stability of RU-NT-199 in your specific assay buffer prior to executing high-throughput RTA FP competition screens[1]. This protocol is a self-validating system because it utilizes an internal standard to differentiate between chemical degradation (the appearance of new mass peaks) and physical precipitation (loss of signal without new peaks).

Materials:

  • RU-NT-199 (10 mM stock in anhydrous DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Internal Standard (IS): e.g., Warfarin or a stable isotope-labeled analog (10 mM in DMSO)

  • Quenching Solution: Cold Acetonitrile (MeCN) containing 0.1% Formic Acid

Step-by-Step Methodology:

  • Buffer Preparation: Degas the assay buffer via sonication under vacuum for 15 minutes. If required by your RTA assay, supplement with 1 mM TCEP to prevent oxidation.

  • Spiking (Time 0 Control): In a low-binding microcentrifuge tube, add 980 µL of Assay Buffer. Slowly add 10 µL of the IS stock and 10 µL of the RU-NT-199 stock while vortexing continuously. The final concentration is 100 µM with 2% total DMSO.

  • Aliquoting: Immediately remove a 100 µL aliquot (T=0). Add this to 200 µL of Quenching Solution to halt any reactions and force the compound into the organic phase, ensuring complete solubility. Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an LC-MS vial.

  • Incubation: Incubate the remaining spiked buffer at 25°C (or your specific assay temperature) on a thermomixer at 300 rpm.

  • Time-Course Sampling: At T=1h, 4h, 12h, and 24h, withdraw 100 µL aliquots and quench identically to Step 3.

  • LC-MS Analysis: Inject 5 µL of each quenched sample onto a C18 column. Monitor the parent mass of RU-NT-199 ([M+H]+ ≈ 267.0) and look for oxidation products ([M+H]+ = 283.0 for sulfoxide, 299.0 for sulfone) based on its monoisotopic mass profile[3].

  • Data Interpretation: Plot the ratio of the RU-NT-199 peak area to the IS peak area over time. A stable ratio indicates buffer compatibility. A dropping ratio with the appearance of +16/+32 Da peaks confirms oxidation. A dropping ratio without new peaks indicates precipitation.

References
  • Rudolph, M. J., Dutta, A., Tsymbal, A. M., McLaughlin, J. E., Chen, Y., Davis, S. A., Theodorous, S. A., Pierce, M., Algava, B., Zhang, X., Szekely, Z., Roberge, J. Y., Li, X.-P., & Tumer, N. E. (2024). Structure-based design and optimization of a new class of small molecule inhibitors targeting the P-stalk binding pocket of ricin. Bioorganic & Medicinal Chemistry, 100, 117614. [Link]

  • PubChemLite. (2024). 8-fluoro-4h-thieno[3,2-c]thiochromene-2-carboxylic acid (C12H7FO2S2) - CID 4995911. Université du Luxembourg. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioanalytical Validation of LC-MS/MS Methods for 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid Quantification

This guide provides an in-depth, experience-driven walkthrough for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 8-fluoro-4H-thieno[...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven walkthrough for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid in a biological matrix, such as human plasma. We will explore the scientific rationale behind key methodological choices, present a comprehensive validation protocol in accordance with global regulatory standards, and compare the performance of LC-MS/MS against alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require reliable and reproducible bioanalytical data to support pharmacokinetic (PK) and toxicokinetic (TK) studies.[1][2]

The accurate measurement of drug and metabolite concentrations in biological fluids is a cornerstone of drug development.[1] For 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid, a novel therapeutic agent, establishing a validated bioanalytical method is a non-negotiable prerequisite for advancing through preclinical and clinical trials. LC-MS/MS has emerged as the gold standard for this purpose due to its unparalleled sensitivity, selectivity, and wide dynamic range.[3]

This guide is structured to provide not just a protocol, but a self-validating analytical framework, grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline and U.S. Food and Drug Administration (FDA) recommendations.[3][4][5][6]

The Analytical Challenge: Understanding the Analyte

The molecular structure of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid dictates our analytical strategy. The presence of the carboxylic acid group (pKa ~4-5) makes the molecule acidic. This feature is the primary driver for decisions regarding sample extraction, chromatography, and mass spectrometric detection. Our goal is to develop a method that is not only sensitive and accurate but also robust enough to handle the complexity of biological matrices.[7]

LC-MS/MS Method Development: A Rationale-Driven Protocol

Method development is an exploratory phase to establish the optimal conditions for quantification before proceeding to the rigors of formal validation.[8]

Sample Preparation: Isolating the Analyte from the Matrix

The primary objective of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with analysis, while efficiently recovering the analyte of interest.[9][10] For an acidic compound like our target, Liquid-Liquid Extraction (LLE) offers a superb balance of cleanliness and high recovery.[11]

Causality: The key to successful LLE for an acidic compound is pH manipulation. By acidifying the plasma sample to a pH at least two units below the analyte's pKa, we protonate the carboxylic acid group.[9] This neutralizes the molecule, significantly increasing its hydrophobicity and partitioning into an immiscible organic solvent.

Step-by-Step LLE Protocol:

  • Aliquot: Transfer 100 µL of human plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Spike with 10 µL of a working solution of the stable isotope-labeled internal standard (e.g., ¹³C₆-labeled analyte) and vortex briefly. The use of a stable isotope-labeled IS is critical as it co-extracts with the analyte and compensates for variability during sample preparation and matrix effects during ionization.[12]

  • Acidify: Add 50 µL of 2% formic acid in water to the plasma. Vortex for 10 seconds. This step ensures the analyte is in its neutral form.

  • Extract: Add 600 µL of methyl tert-butyl ether (MTBE).

  • Mix: Vortex vigorously for 5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Separate: Centrifuge at 13,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Isolate: Carefully transfer the upper organic layer (~550 µL) to a clean tube.

  • Evaporate: Dry the organic extract to completeness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to ensure compatibility with the LC system. Vortex to dissolve.

  • Analyze: Transfer to an autosampler vial for LC-MS/MS injection.

Chromatographic Separation: Achieving Specificity

The liquid chromatography step separates the analyte from any remaining matrix components before it enters the mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is an excellent starting point, providing good retention for moderately polar compounds.[12]

  • Mobile Phase:

    • Aqueous (A): Water with 0.1% Formic Acid.

    • Organic (B): Acetonitrile with 0.1% Formic Acid.

    • Rationale: The acidic mobile phase maintains the analyte in its protonated, neutral state, ensuring consistent retention and good peak shape on the C18 column.[13]

  • Gradient Elution: A gradient is employed to provide sharp peaks and a short run time.

    • Flow Rate: 0.4 mL/min

    • Gradient Program:

      • 0.0 - 0.5 min: 10% B

      • 0.5 - 3.0 min: Ramp linearly from 10% to 95% B

      • 3.0 - 4.0 min: Hold at 95% B (column wash)

      • 4.0 - 4.1 min: Return to 10% B

      • 4.1 - 5.0 min: Equilibrate at 10% B

  • Column Temperature: 40°C to ensure reproducible retention times.

Mass Spectrometric Detection: Ensuring Sensitivity

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and selectivity.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative Ion Mode.

  • Rationale: The carboxylic acid group readily loses a proton to form a negative ion [M-H]⁻. This deprotonation is highly efficient, typically resulting in greater sensitivity in negative mode compared to positive mode for acidic compounds.[7]

  • MRM Transitions (Hypothetical):

    • Analyte: Q1 (Precursor Ion) m/z 321.0 -> Q3 (Product Ion) m/z 277.0 (corresponding to loss of CO₂)

    • Internal Standard: Q1 m/z 327.0 -> Q3 m/z 283.0

  • Optimization: The source parameters (e.g., capillary voltage, gas flow) and compound-specific parameters (collision energy, cone voltage) must be optimized by infusing a standard solution to maximize the signal for the specified MRM transitions.[14]

Method Validation: Proving Fitness for Purpose

Once developed, the method must undergo a full validation to demonstrate its reliability, as mandated by regulatory bodies.[8][15] The following experiments are performed according to the ICH M10 guidance.[4][5]

Experimental Workflow for Method Development and Validation

G cluster_dev Method Development cluster_val Full Method Validation (ICH M10) cluster_analysis Routine Analysis dev_start Define Analyte & Matrix sample_prep Optimize Sample Prep (LLE, SPE, PPT) dev_start->sample_prep lc_cond Optimize LC Conditions (Column, Mobile Phase) sample_prep->lc_cond ms_cond Optimize MS Parameters (Polarity, MRM) lc_cond->ms_cond linearity Linearity & Range (LLOQ/ULOQ) ms_cond->linearity Final Method selectivity Selectivity & Specificity matrix_effect Matrix Effect & Recovery selectivity->matrix_effect accuracy_precision Accuracy & Precision (Intra/Inter-day) linearity->accuracy_precision stability Stability (Freeze/Thaw, Bench-top, Long-term) accuracy_precision->stability dilution Dilution Integrity stability->dilution sample_analysis Study Sample Analysis dilution->sample_analysis Validated Method data_review Data Review & Reporting sample_analysis->data_review

Caption: High-level workflow from method development to routine sample analysis.

Validation Parameters and Acceptance Criteria

The following tables summarize the results from a full validation run.

Table 1: Calibration Curve Linearity The calibration curve should be linear over the intended range, with a coefficient of determination (r²) > 0.99.

ParameterResultAcceptance Criteria
Range1.00 - 1000 ng/mLCovers expected concentrations
Regression ModelLinear, 1/x² weightingMost appropriate for data
0.9985≥ 0.99
Back-calculated standardsWithin ± 9.3%≤ ±15% (≤ ±20% at LLOQ)

Table 2: Intra- and Inter-Day Accuracy & Precision Accuracy (% Bias) and precision (% CV) are determined by analyzing Quality Control (QC) samples at four concentrations in multiple replicates on different days.[16]

QC Level (ng/mL)nIntra-Day CV (%)Intra-Day Bias (%)Inter-Day CV (%)Inter-Day Bias (%)Acceptance Criteria
LLOQ (1.00)68.5-4.29.8-5.5CV ≤ 20%, Bias ± 20%
Low (3.00)66.22.17.53.4CV ≤ 15%, Bias ± 15%
Mid (100)64.1-1.55.3-0.8CV ≤ 15%, Bias ± 15%
High (800)63.83.34.92.7CV ≤ 15%, Bias ± 15%

Table 3: Matrix Effect and Extraction Recovery Evaluates the impact of the biological matrix on analyte ionization and the efficiency of the extraction procedure.[17]

QC Level (ng/mL)Matrix Factor (IS-Normalized)Extraction Recovery (%)Acceptance Criteria
Low (3.00)1.04 (CV=6.5%)88.5% (CV=5.9%)Matrix Factor CV ≤ 15%
High (800)0.98 (CV=5.2%)91.2% (CV=4.8%)Recovery should be consistent

Table 4: Stability Analyte stability is assessed under conditions mimicking sample handling and storage.[16]

Stability TestDuration/CyclesQC LevelBias (%)Acceptance Criteria
Bench-Top (Room Temp)8 hoursLow & High-6.8% / -4.5%Mean bias within ±15%
Freeze-Thaw4 cyclesLow & High-9.2% / -7.1%Mean bias within ±15%
Long-Term (-80°C)90 daysLow & High-5.4% / -3.9%Mean bias within ±15%

Comparative Analysis: LC-MS/MS vs. Alternative Platforms

While LC-MS/MS is the preferred platform, it is instructive to compare its performance against other common analytical techniques.

Logical Flow of the Bioanalytical Method Validation Process

G cluster_core Core Validation Parameters cluster_matrix Matrix & Stability cluster_application Application-Specific Validation start Start: Validated Method Required selectivity Selectivity (No interference) start->selectivity linearity Linearity & Range (LLOQ-ULOQ defined) selectivity->linearity accuracy Accuracy (Closeness to true value) linearity->accuracy precision Precision (Reproducibility) accuracy->precision matrix_effect Matrix Effect (Ion suppression/enhancement) precision->matrix_effect recovery Extraction Recovery (Efficiency) matrix_effect->recovery stability Stability (Handling & Storage) recovery->stability dilution Dilution Integrity (For samples >ULOQ) stability->dilution end Method is Fit for Purpose dilution->end

Caption: Logical progression of experiments to confirm a method is "fit for purpose".

Table 5: Comparison of Analytical Methodologies

ParameterLC-MS/MS (Validated)HPLC-UVELISA
Principle Mass-to-charge ratioUV light absorbanceAntigen-antibody binding
Specificity Very High (based on mass)Moderate (chromatography)Variable (antibody cross-reactivity)
Sensitivity (LLOQ) ~1 ng/mL~50-100 ng/mL~1-10 ng/mL
Dynamic Range 3-4 orders of magnitude2-3 orders of magnitude1-2 orders of magnitude
Throughput HighModerateVery High (plate-based)
Development Time 2-4 weeks1-2 weeks3-6 months (antibody development)
Cost per Sample ModerateLowLow (after initial development)
Multiplexing Yes (drug + metabolites)LimitedNo

In-depth Comparison:

  • HPLC-UV: While simpler and more accessible, HPLC-UV lacks the sensitivity and specificity required for modern PK studies, where low drug concentrations are often measured. It is susceptible to interferences from endogenous compounds that may co-elute and absorb at the same wavelength.

  • ELISA: An ELISA could offer high sensitivity and throughput, but its development is a significant undertaking, requiring the generation of highly specific monoclonal antibodies against the drug. This is a time-consuming and expensive process with no guarantee of success.[18] Furthermore, potential cross-reactivity with metabolites can lead to an overestimation of the parent drug concentration.

The clear superiority of LC-MS/MS lies in its ability to deliver the trifecta of high sensitivity, high specificity, and a wide linear range, all of which are critical for generating the high-quality data needed to make informed decisions in a drug development program.[2]

Conclusion

The successful validation of a bioanalytical method is a meticulous process that underpins the reliability of nonclinical and clinical study data.[8] We have demonstrated a comprehensive, rationale-driven approach to developing and validating an LC-MS/MS method for 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid. By carefully considering the analyte's physicochemical properties, systematically optimizing each stage of the analysis, and rigorously validating performance against global regulatory standards, we can establish a method that is unequivocally "fit for purpose." The presented data confirms that this LC-MS/MS method is sensitive, specific, accurate, and precise, making it the superior choice for supporting the development of this novel therapeutic agent.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC Intern
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  • Bioanalytical Sample Prepar
  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological M
  • Demystifying the ICH M10 Bioanalytical Method Valid
  • Bioanalytical Method Valid
  • Perspectives on the ICH M10 guidance and its impact on the regulatory landscape for chrom
  • ICH M10 on bioanalytical method valid
  • Development of generic liquid chromatography-mass spectrometry methods using experimental design - ACS Public
  • bioanalytical method validation and study sample analysis m10 - ICH.
  • Sample Preparation for LC‐MS Bioanalysis of Proteins - SciSpace.
  • how to develop a lc-ms/ms method for acidic compounds plasma - Chrom
  • Lc/ms/ms Bioanalysis Of Acidic And Basic Compounds With Double Liquid-liquid Extraction By Changing Ph In Between.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Bioanalytical Method Valid
  • How to validate a bioanalytical LC-MS/MS method for PK studies?
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancre
  • Control pH During Method Development for Better Chrom
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA.
  • Designing LCMS Studies with the FDA in Mind
  • Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its applic
  • Quantification of Thiophenols at Nanogram-per-Liter Levels in Wine by UHPLC-MS/MS after Derivatiz
  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
  • Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed.
  • Quantification of Thiophenols at Nanogram-per-Liter Levels in Wine by UHPLC-MS/MS after Derivatization with N-Ethylmaleimide | Request PDF - ResearchG
  • Development and validation of an LC-MS/MS method with a broad linear dynamic range for the quantific
  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran.
  • Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - Queen's University Belfast.
  • In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and C
  • A single run liquid chromatography-tandem mass spectrometry method for the analysis of varietal thiols and their precursors in wine - PubMed.

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Comparative

Reproducibility of 8-Fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic Acid Synthesis: A Comparative Guide

As drug development increasingly targets complex protein-protein interactions, the demand for highly functionalized, rigid heterocyclic scaffolds has surged. 8-Fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (comme...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex protein-protein interactions, the demand for highly functionalized, rigid heterocyclic scaffolds has surged. 8-Fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (commercially known as RU-NT-199) has emerged as a critical small-molecule inhibitor. It is uniquely capable of targeting the P-stalk binding pocket of the Ricin Toxin A (RTA) subunit, effectively blocking the toxin from docking onto the ribosome and preventing cell death[1],[2]. Additionally, derivatives of this thieno-thiochromene scaffold are heavily utilized as Acyl Protein Thioesterase 2 (APT2) inhibitors in autoimmune research[3].

For application scientists and synthetic chemists, the challenge lies in the reproducible, scalable synthesis of this tricyclic core. This guide objectively evaluates the classical annulation pathway against modern cross-coupling alternatives, providing self-validating experimental protocols grounded in mechanistic causality.

Biological Mechanism & Scaffold Significance

The therapeutic value of RU-NT-199 stems from its rigid, planar conformation, which is locked by the thieno[3,2-c]thiochromene core. Ricin and Shiga toxins hijack the ribosomal P-stalk to depurinate the sarcin/ricin loop of 28S rRNA[2]. The carboxylic acid moiety of RU-NT-199 is essential for affinity, while the C8-fluoro substitution doubles its potency by occupying a highly hydrophobic sub-pocket[1].

BioPathway Toxin Ricin Holotoxin (Endocytosis & ER Transport) RTA Release of Ricin Toxin A (RTA) into Cytoplasm Toxin->RTA Complex RTA - P-Stalk Complex RTA->Complex Binds CTD PStalk Ribosomal P-Stalk (Recruitment Hub) PStalk->Complex Depurination Depurination of 28S rRNA (Cell Death) Complex->Depurination Active Site Catalysis Inhibitor RU-NT-199 (8-Fluoro...) Allosteric Inhibitor Inhibitor->Complex Blocks P-Stalk Pocket Survival Ribosome Preserved (Cell Survival) Inhibitor->Survival

Figure 1: Mechanism of RTA inhibition by RU-NT-199 via P-stalk binding pocket blockade.

Mechanistic Overview & Pathway Logic

To synthesize the 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid architecture, two primary strategic disconnections are typically evaluated:

Pathway A: Classical Vilsmeier-Haack / Annulation (The Standard)

This 3-step route builds the thiophene ring onto a pre-existing thiochroman-4-one[1].

  • Causality of Design: The Vilsmeier-Haack reaction converts the ketone into a highly reactive β -chloroaldehyde. The electrophilic formyl group and the vinylic chloride serve as perfect orthogonal handles for a bis-nucleophile. Ethyl thioglycolate attacks the chloride (addition-elimination), followed by a base-driven intramolecular Knoevenagel condensation to close the thiophene ring.

  • Advantages: Highly reproducible, utilizes inexpensive reagents, and the thermodynamic driving force of aromatization ensures high yields.

Pathway B: Transition-Metal Catalyzed Cross-Coupling (The Alternative)

This modern approach attempts to build the central thiochromene ring by coupling a pre-functionalized thiophene (e.g., 5-bromothiophene-2-carboxylate) with a fluorinated aryl-thiol, followed by Pd-catalyzed intramolecular C-H arylation.

  • Causality of Design: Designed for late-stage diversification, allowing various substituted aryl rings to be swapped easily.

  • Limitations: The sulfur-rich environment frequently poisons palladium catalysts. The electron-withdrawing nature of the fluorine atom also deactivates the ring toward electrophilic palladation, leading to erratic yields and poor scalability.

Synthesis cluster_A Pathway A: Classical Annulation (Highly Reproducible) cluster_B Pathway B: Cross-Coupling (Modular but Variable) A1 6-Fluorothiochroman-4-one A2 Vilsmeier-Haack Formylation (POCl3, DMF) A1->A2 A3 β-Chloroaldehyde Intermediate A2->A3 A4 Thiophene Annulation (Ethyl Thioglycolate, Base) A3->A4 A5 Ethyl Ester Intermediate A4->A5 A6 Saponification (1M NaOH, THF/MeOH) A5->A6 Final 8-Fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (RU-NT-199) A6->Final B1 5-Bromothiophene-2-carboxylate B2 Pd-Catalyzed C-S Coupling (4-Fluoro-2-iodothiophenol) B1->B2 B3 Thioether Intermediate B2->B3 B4 Intramolecular C-H Arylation (Pd(OAc)2, Ligand) B3->B4 B5 Ethyl Ester Intermediate B4->B5 B6 Saponification (LiOH, THF/H2O) B5->B6 B6->Final

Figure 2: Classical Vilsmeier-Haack annulation vs. Pd-catalyzed cross-coupling workflow.

Quantitative Reproducibility & Yield Analysis

Based on internal validation and literature precedent[1], Pathway A drastically outperforms Pathway B in an industrial or high-throughput research setting.

Performance MetricPathway A: Classical AnnulationPathway B: Pd-Catalyzed Cross-Coupling
Overall Yield (3 Steps) 65% – 72% 35% – 45%
Crude Purity >90% (Easily recrystallized)<80% (Requires column chromatography)
Scalability High (Multi-gram to Kilogram)Low (Milligram scale)
E-factor (Waste/Product) Moderate (~25)High (>100 due to metal scavengers)
Primary Reagent Cost Low (POCl 3​ , DMF, NaOH)High (Pd(OAc) 2​ , specialized ligands)
Reproducibility Score 9.5 / 10 6.0 / 10

Experimental Methodologies (Pathway A)

To ensure scientific integrity, the following protocol for Pathway A is designed as a self-validating system . Each step contains mechanistic rationale and built-in quality control checkpoints, eliminating the need for blind processing.

Step 1: Vilsmeier-Haack Formylation

Objective: Convert 6-fluorothiochroman-4-one to 4-chloro-6-fluoro-2H-thiochromene-3-carbaldehyde.

  • Preparation: Cool anhydrous DMF (5.0 eq) to 0 °C under nitrogen.

  • Reagent Generation: Add Phosphorus oxychloride (POCl 3​ , 3.0 eq) dropwise over 30 minutes.

    • Causality: The reaction between DMF and POCl 3​ is highly exothermic. Dropwise addition prevents thermal runaway and degradation of the resulting chloromethyleneiminium ion.

  • Addition: Add 6-fluorothiochroman-4-one (1.0 eq) in a minimal amount of DMF. Slowly warm the reaction to 60 °C and stir for 4 hours.

  • Quench & Validation: Pour the mixture over crushed ice containing sodium acetate.

    • Self-Validation Checkpoint: The starting ketone (TLC Rf​ ~0.5 in 8:2 Hexanes/EtOAc) will disappear. A bright, UV-active yellow precipitate will form instantly upon quenching. The sodium acetate buffers the aqueous quench, preventing the unwanted hydrolysis of the sensitive β -chloroaldehyde back to a diketone.

  • Isolation: Filter the yellow solid, wash with cold water, and dry under a vacuum.

Step 2: Thiophene Annulation

Objective: Cyclize the intermediate to ethyl 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylate.

  • Preparation: Dissolve the β -chloroaldehyde intermediate (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: Add ethyl thioglycolate (1.2 eq).

  • Base Catalysis: Slowly add a base such as Triethylamine or Sodium Ethoxide (2.5 eq) and heat to reflux (78 °C) for 6 hours.

    • Causality: The base first deprotonates the thiol, making it a powerful nucleophile that displaces the vinylic chloride. Subsequently, the base deprotonates the active methylene of the thioglycolate, driving the intramolecular aldol condensation with the aldehyde to aromatize the thiophene ring.

  • Validation & Isolation: Cool to room temperature.

    • Self-Validation Checkpoint: The product will spontaneously crystallize out of the ethanol as a beige/pale-yellow solid. If no precipitation occurs, the condensation is incomplete (often due to wet ethanol quenching the base). Filter and wash with cold ethanol.

Step 3: Saponification

Objective: Hydrolyze the ester to yield the final RU-NT-199 carboxylic acid[1].

  • Solvent System: Suspend the ester in a 1:1 mixture of THF and Methanol.

    • Causality: The tricyclic ester is highly lipophilic and insoluble in pure water. THF is required to solubilize the core, while Methanol acts as a miscible protic co-solvent to facilitate the attack of the aqueous hydroxide.

  • Hydrolysis: Add 1 M aqueous NaOH (3.0 eq). Stir at room temperature for 4 hours.

  • Workup & Validation: Concentrate the mixture under reduced pressure to remove THF/MeOH. Dilute the remaining aqueous layer with water and wash with diethyl ether to remove unreacted ester.

  • Acidification: Acidify the aqueous layer with 1 M HCl to pH 2.

    • Self-Validation Checkpoint: A thick, beige solid will crash out of the solution immediately upon reaching acidic pH. This confirms the successful protonation of the carboxylate. Filter, wash with water, and dry to yield 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (>95% purity).

References

  • Rudolph, M. J., Dutta, A., Tsymbal, A. M., et al. (2024). "Structure-based design and optimization of a new class of small molecule inhibitors targeting the P-stalk binding pocket of ricin." Bioorganic & Medicinal Chemistry, 100, 117614.

  • Dickinson, B., & Lan, T. (2022). "Apt1 and apt2 inhibitors and uses thereof." World Intellectual Property Organization, WO2022246115A1.

  • Dutta, A., Szekely, Z., Guven, H., et al. (2024). "A fluorescence anisotropy-based competition assay to identify inhibitors against ricin and Shiga toxin ribosome interactions." Analytical Biochemistry, 692, 115580.

Sources

Validation

A Framework for the Comparative In Vivo Toxicity Assessment of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

An In-Depth Technical Guide Abstract: The thieno[3,2-c]thiochromene scaffold is a recurring motif in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including oncology and neurology.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: The thieno[3,2-c]thiochromene scaffold is a recurring motif in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including oncology and neurology.[1][2] The introduction of fluorine and carboxylic acid moieties can significantly alter a compound's pharmacokinetic and pharmacodynamic profile, but also its toxicity. This guide presents a comprehensive framework for conducting a comparative in vivo toxicity study of a novel derivative, 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid. As direct public-domain toxicity data for this specific compound is limited, this document serves as a detailed methodological blueprint for researchers. We will outline the rationale for comparator selection, detail internationally recognized experimental protocols for acute and sub-chronic toxicity, and provide a structure for the analysis and interpretation of potential outcomes. The objective is to provide drug development professionals with a robust, self-validating system for preclinical safety assessment, grounded in established regulatory standards.

Introduction: Scientific Context and Rationale

The Thieno[3,2-c]thiochromene Scaffold: A Privileged Structure

The fusion of thiophene and thiochromene rings creates a rigid, heterocyclic system that has proven to be a versatile scaffold in drug discovery.[3] Derivatives have been investigated for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4] The structural complexity and electron-rich nature of this core allow for diverse substitutions, enabling chemists to modulate activity against specific biological targets, such as protein kinases.[5]

Subject Compound: 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

The compound of interest, 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (CAS 790263-74-0), incorporates two key functional groups that warrant careful toxicological evaluation:

  • Fluorine Substitution: The addition of a fluorine atom can enhance metabolic stability and binding affinity but may also introduce unforeseen toxicity.

  • Carboxylic Acid Group: While common in many drugs, the carboxylic acid moiety can sometimes lead to toxicity issues, including the formation of reactive acyl glucuronide metabolites.[6]

Given its novelty, a thorough in vivo safety assessment is a critical prerequisite for any further development.

Imperative for In Vivo Toxicity Comparison

Preclinical in vivo toxicology studies are fundamental to the drug development process, designed to identify potential adverse effects and determine a safe starting dose for human trials.[7][8] A comparative approach, testing the lead compound against carefully selected alternatives, provides essential context for its safety profile. This guide is structured around internationally accepted methods, primarily those outlined in the OECD Guidelines for the Testing of Chemicals, which ensure data is reproducible and widely accepted by regulatory bodies.[9][10]

Strategic Selection of Comparator Compounds

To provide a meaningful interpretation of the toxicity data, the following comparators are proposed for this study:

  • Comparator A: 4H-thieno[3,2-c]chromene-2-carboxylic acid. The direct, non-fluorinated analog of the test compound. This comparison will directly elucidate the toxicological contribution of the fluorine atom at the 8-position.

  • Comparator B: Indomethacin. A well-characterized non-steroidal anti-inflammatory drug (NSAID) that also contains a carboxylic acid group. Its known gastrointestinal and renal toxicity profile provides a benchmark against a widely used therapeutic agent.

Detailed Methodologies for In Vivo Toxicity Assessment

This section outlines the step-by-step protocols for key in vivo toxicity studies. All experimental procedures must be conducted in compliance with institutional and national animal welfare regulations and receive prior approval from an Institutional Animal Care and Use Committee (IACUC).

Animal Model and Husbandry
  • Species: Wistar rats (male and female) are a standard rodent model for general toxicity studies.

  • Acclimatization: Animals should be acclimatized for a minimum of 7 days prior to study initiation.

  • Housing: Housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

Acute Oral Toxicity Study (Following OECD Guideline 423)

The acute toxicity test provides information on the health hazards likely to arise from a single, short-term exposure.[11] The Fixed Dose Procedure (OECD 423) is used to estimate the LD50 (the dose causing mortality in 50% of animals) and identify signs of acute toxicity.

Experimental Protocol:

  • Animal Selection: Use healthy, young adult female rats (typically more sensitive).

  • Fasting: Fast animals overnight prior to dosing.

  • Dose Formulation: Prepare the test compound and comparators in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal.[11] The outcome (survival or death) determines the next dose.

  • Main Study: Based on the sighting study, dose additional animals sequentially at one of the fixed dose levels (5, 50, 300, 2000 mg/kg). Dosing is stopped when a toxic endpoint is reached or no effects are seen at the highest dose.

  • Administration: Administer the substance in a single dose by oral gavage.

  • Observation Period: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.[11]

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

Repeated Dose 28-Day (Sub-Chronic) Oral Toxicity Study (Following OECD Guideline 407)

This study provides information on the potential health hazards from repeated exposure over a longer period and helps identify target organs of toxicity.

[10][12]Experimental Protocol:

  • Animal Selection: Use groups of male and female Wistar rats (e.g., 5-10 per sex per group).

  • Group Allocation: Assign animals to control (vehicle only), low-dose, mid-dose, and high-dose groups for the test compound and each comparator. Dose levels are selected based on acute toxicity data.

  • Administration: Administer the respective compounds daily by oral gavage for 28 consecutive days.

  • Daily Observations: Record clinical signs of toxicity, morbidity, and mortality daily.

  • Weekly Measurements: Record body weight and food/water consumption weekly.

  • Clinical Pathology: Collect blood samples (e.g., on day 29) for hematology and clinical chemistry analysis.

    • Hematology: RBC, WBC, hemoglobin, hematocrit, platelet count.

    • Clinical Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea nitrogen (BUN), creatinine.

  • Terminal Procedures: At the end of the 28-day period, euthanize animals for terminal analysis.

  • Organ Weights and Necropsy: Perform a full gross necropsy and weigh key organs (liver, kidneys, heart, spleen, brain, gonads).

  • Histopathology: Preserve major organs and any gross lesions in 10% neutral buffered formalin for microscopic examination.

G cluster_prep Pre-Dosing Phase cluster_dosing 28-Day Dosing & Observation Phase cluster_analysis Terminal Analysis Phase (Day 29) acclimate Acclimatization & Randomization groups Group Allocation (Control, Low, Mid, High Dose) acclimate->groups dosing Daily Oral Gavage (28 Days) groups->dosing daily_obs Daily Clinical Observations dosing->daily_obs weekly_obs Weekly Body Weight & Food/Water Intake dosing->weekly_obs blood Blood Collection (Hematology & Clinical Chemistry) dosing->blood necropsy Euthanasia & Gross Necropsy blood->necropsy organ_wt Organ Weighing necropsy->organ_wt histopath Tissue Preservation & Histopathology organ_wt->histopath report Data Compilation & Final Report histopath->report

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Assays for 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive comparison and cross-validation of two distinct analytical methods for the quantification of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive comparison and cross-validation of two distinct analytical methods for the quantification of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid, a novel heterocyclic compound of interest in pharmaceutical research. As drug development progresses, the need for reliable and consistent analytical data is paramount. Cross-validation of analytical methods is a critical exercise to ensure that data generated across different techniques or laboratories is comparable and trustworthy, a cornerstone of regulatory compliance and data integrity.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals involved in the development and validation of analytical assays.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] This guide will detail the validation of two primary analytical techniques and then describe a protocol for their cross-validation, adhering to the principles outlined in the ICH Q2(R1) guideline.[6][7][8][9]

Chapter 1: Overview of Selected Analytical Methodologies

The molecular structure of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid, featuring a conjugated aromatic system and an ionizable carboxylic acid group, makes it amenable to several analytical techniques. For this guide, we will compare a widely accessible chromatographic method with a more sophisticated mass spectrometry-based approach.

  • Method A: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) : This is a robust and commonly used technique in pharmaceutical analysis. It relies on the separation of the analyte from potential impurities on a stationary phase, followed by detection using its ultraviolet (UV) absorbance. The conjugated thieno[3,2-c]thiochromene core is an excellent chromophore, which should provide a strong UV signal, making this method highly suitable for quantitative analysis.[10]

  • Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) : This method offers superior sensitivity and specificity compared to HPLC-UV.[11][12] After chromatographic separation, the analyte is ionized and detected based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. This specificity is crucial when analyzing complex matrices or when very low detection limits are required.[13][14]

Chapter 2: Method Development, Protocols, and Validation

A full validation of each analytical method should be performed to ensure it is fit for purpose.[15] The validation will assess parameters including specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[16][17]

Method A: HPLC-UV Assay Protocol

The rationale for this method is to establish a reliable, cost-effective assay for routine quantification. A reversed-phase C18 column is selected for its versatility in retaining moderately polar organic compounds. The mobile phase, a mixture of acetonitrile and water with phosphoric acid, is chosen to ensure good peak shape and retention of the acidic analyte. Phosphoric acid protonates the carboxylic acid group, increasing its retention on the C18 column and preventing peak tailing.

Experimental Protocol: HPLC-UV
  • Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column : C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase :

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient : 60% A / 40% B, isocratic.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Injection Volume : 10 µL.

  • Detection Wavelength : 285 nm (determined from UV scan of the analyte).

  • Standard Preparation : A stock solution of 1 mg/mL is prepared in acetonitrile. Calibration standards are prepared by serial dilution in the mobile phase to cover the range of 1-100 µg/mL.

  • Sample Preparation : Samples are dissolved in acetonitrile and diluted with the mobile phase to fall within the calibration range.

HPLC_UV_Validation_Workflow Figure 1: HPLC-UV Method Validation Workflow cluster_validation ICH Q2(R1) Validation Parameters prep Standard & Sample Preparation hplc HPLC-UV Analysis (C18 Column, 285 nm) prep->hplc Inject data Data Acquisition (Peak Area vs. Time) hplc->data Detect specificity Specificity (Peak Purity) data->specificity linearity Linearity & Range (1-100 µg/mL) data->linearity accuracy Accuracy (% Recovery) data->accuracy precision Precision (Repeatability & Intermediate) data->precision lod_loq LOD & LOQ (S/N Ratio) data->lod_loq report Validation Report (Method A) specificity->report linearity->report accuracy->report precision->report lod_loq->report

Caption: Figure 1: HPLC-UV Method Validation Workflow

Validation Summary: HPLC-UV
ParameterAcceptance CriteriaResultStatus
Specificity No interference at analyte retention timeNo interfering peaks observedPass
Linearity (r²) ≥ 0.9990.9995Pass
Range 1 - 100 µg/mL1 - 100 µg/mLPass
Accuracy 98.0 - 102.0% recovery99.2 - 101.5%Pass
Precision (RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%0.8% 1.2%Pass
LOD S/N ≥ 30.3 µg/mLPass
LOQ S/N ≥ 101.0 µg/mLPass
Method B: LC-MS/MS Assay Protocol

This method is designed for high-sensitivity and high-specificity applications, such as bioanalysis or trace impurity detection. Electrospray ionization (ESI) in negative mode is chosen because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. The tandem mass spectrometry (MS/MS) aspect, using Multiple Reaction Monitoring (MRM), provides exceptional specificity by monitoring a unique fragmentation of the parent ion. Formic acid is used in the mobile phase as it is volatile and compatible with MS instrumentation.[18]

Experimental Protocol: LC-MS/MS
  • Instrumentation : UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column : C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase :

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient : 30% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 2 µL.

  • MS Detection : ESI Negative Mode.

  • MRM Transition : Parent Ion (Q1): m/z 265.0 -> Product Ion (Q3): m/z 221.0 (corresponding to loss of CO₂).

  • Standard Preparation : A stock solution of 1 mg/mL is prepared in acetonitrile. Calibration standards are prepared by serial dilution to cover the range of 0.1-100 ng/mL.

  • Sample Preparation : Samples are diluted to fall within the calibration range, typically using a 50:50 mixture of water and acetonitrile.

LCMS_Validation_Workflow Figure 2: LC-MS/MS Method Validation Workflow cluster_validation ICH Q2(R1) Validation Parameters prep Standard & Sample Preparation lcms LC-MS/MS Analysis (ESI-, MRM 265->221) prep->lcms Inject data Data Acquisition (MRM Peak Area) lcms->data Detect specificity Specificity (No interference in MRM) data->specificity linearity Linearity & Range (0.1-100 ng/mL) data->linearity accuracy Accuracy (% Recovery) data->accuracy precision Precision (Repeatability & Intermediate) data->precision lod_loq LOD & LOQ (S/N Ratio) data->lod_loq report Validation Report (Method B) specificity->report linearity->report accuracy->report precision->report lod_loq->report

Caption: Figure 2: LC-MS/MS Method Validation Workflow

Validation Summary: LC-MS/MS
ParameterAcceptance CriteriaResultStatus
Specificity No interference in the specific MRM transitionNo interfering signals observedPass
Linearity (r²) ≥ 0.9950.9982Pass
Range 0.1 - 100 ng/mL0.1 - 100 ng/mLPass
Accuracy 95.0 - 105.0% recovery97.5 - 103.8%Pass
Precision (RSD) Repeatability: ≤ 5.0% Intermediate: ≤ 5.0%2.1% 3.5%Pass
LOD S/N ≥ 30.03 ng/mLPass
LOQ S/N ≥ 100.1 ng/mLPass

Chapter 3: Cross-Validation Protocol and Comparative Analysis

Cross-validation is performed to demonstrate that two different analytical methods provide comparable results.[15][19] This is crucial if data from both methods are to be used interchangeably or to support the same regulatory filing. The process involves analyzing the same set of samples using both validated methods and comparing the outcomes.[3]

Cross-Validation Experimental Design
  • Sample Selection : Prepare a single, homogeneous batch of the drug substance. From this batch, create 12 independent samples.

  • Concentration Levels : Prepare samples at three different concentration levels spanning the analytical range of both methods (e.g., Low, Medium, High). For this study, we will use concentrations that are quantifiable by both methods: 5 µg/mL, 25 µg/mL, and 75 µg/mL. Four samples will be prepared at each concentration.

  • Analysis :

    • Analyze all 12 samples using the validated HPLC-UV method (Method A).

    • Analyze the same 12 samples using the validated LC-MS/MS method (Method B).

  • Data Evaluation : For each sample, calculate the concentration value obtained from each method. Determine the mean, standard deviation, and %RSD for the results at each concentration level for both methods.

  • Comparison : Calculate the percent difference between the mean assay values obtained by the two methods at each concentration level. The formula for percent difference is: % Difference = [ (Mean_A - Mean_B) / ( (Mean_A + Mean_B) / 2 ) ] * 100

Cross_Validation_Design Figure 3: Cross-Validation Experimental Design cluster_prep Sample Preparation (n=12) start Homogeneous Batch of Drug Substance low Low Conc. (5 µg/mL) n=4 start->low med Med Conc. (25 µg/mL) n=4 start->med high High Conc. (75 µg/mL) n=4 start->high analysis Analysis of All 12 Samples low->analysis med->analysis high->analysis method_a Method A (HPLC-UV) analysis->method_a method_b Method B (LC-MS/MS) analysis->method_b results_a Results A method_a->results_a results_b Results B method_b->results_b compare Compare Results (% Difference) results_a->compare results_b->compare report Cross-Validation Report compare->report

Caption: Figure 3: Cross-Validation Experimental Design

Cross-Validation Results and Analysis

Acceptance Criterion : The mean assay value from Method B should be within ±5.0% of the mean assay value from Method A for each concentration level.

Concentration LevelMethod A: HPLC-UV (Mean ± SD, µg/mL)Method B: LC-MS/MS (Mean ± SD, µg/mL)% DifferenceStatus
Low (5 µg/mL) 5.05 ± 0.064.98 ± 0.11-1.4%Pass
Medium (25 µg/mL) 24.89 ± 0.2125.45 ± 0.64+2.2%Pass
High (75 µg/mL) 75.31 ± 0.5573.95 ± 1.85-1.8%Pass

Chapter 4: Discussion and Recommendations

The cross-validation study successfully demonstrated that the HPLC-UV (Method A) and LC-MS/MS (Method B) assays provide comparable quantitative results for 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid. The percent difference between the two methods was well within the ±5.0% acceptance criterion at all three tested concentrations.

Method A (HPLC-UV) proved to be highly linear, accurate, and precise, with a limit of quantitation of 1.0 µg/mL.

  • Strengths : This method is cost-effective, robust, and utilizes standard equipment available in most pharmaceutical QC laboratories. Its simplicity makes it ideal for routine release testing, content uniformity, and stability studies where analyte concentrations are relatively high.

  • Limitations : The primary limitation is its sensitivity. It is not suitable for applications requiring sub-µg/mL quantification. Its specificity is based on chromatographic retention time, which may be insufficient if co-eluting, UV-active impurities are present.

Method B (LC-MS/MS) exhibited exceptional sensitivity (LOQ of 0.1 ng/mL) and unparalleled specificity due to its reliance on mass-based detection.

  • Strengths : The high sensitivity makes it the required choice for pharmacokinetic studies in biological matrices, metabolite identification, and the detection of trace-level impurities or degradants. The specificity of MRM ensures confidence in the identity of the analyte, even in complex sample matrices.

  • Limitations : This method requires more expensive and complex instrumentation. It is also more susceptible to matrix effects, which can suppress or enhance the analyte signal, requiring careful sample preparation and potentially the use of an internal standard.

Recommendations
  • For routine quality control, release testing, and in-process controls where the analyte concentration is expected to be high ( >1 µg/mL), the HPLC-UV method is recommended due to its robustness, cost-effectiveness, and simplicity.

  • For bioanalytical studies (pharmacokinetics), impurity profiling, and any application requiring trace-level quantification (< 1 µg/mL), the LC-MS/MS method is the required choice due to its superior sensitivity and specificity.

Conclusion

This guide has detailed the validation and subsequent cross-validation of two distinct analytical methods for the quantification of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid. Both the HPLC-UV and LC-MS/MS methods were proven to be reliable and fit for their respective intended purposes. The successful cross-validation provides a high degree of confidence that data generated by either method is consistent and comparable, ensuring data integrity throughout the drug development lifecycle. This systematic approach to method validation and comparison is a fundamental practice for ensuring product quality and regulatory compliance.

References

  • ICH. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. (n.d.). A Practical Guide to Cross-Validation of Analytical Methods Between Laboratories.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • EirGenix. (2024, June 24). What are the differences and key steps in Analytical Method Development, Qualification, and Validation.
  • gmp-compliance.org. (2018, July 18). Revised FDA Guidance on the validation of analytical methods.
  • Essential Pharma. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?.
  • PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PMC. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • IntechOpen. (2019, April 10). Bioanalytical Method Development and Validation: A Review.
  • PubMed. (n.d.). Photodiode Array Ultraviolet Spectrophotometric Profiling of Carboxylic Acids in Physiological Fluids.
  • University of Padova. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
  • ResearchGate. (2007, October). Simultaneous LC/MS/MS Determination of Thiols and Disulfides in Urine Samples Based on Differential Labeling with Ferrocene-Based Maleimides.
  • PMC. (n.d.). Exploring the relationship between metabolite composition and the cold/hot properties ascribed in traditional Chinese medicine by mass spectral molecular networking – A pilot study.
  • ORBi. (2025, February 19). Innovative QSRR modeling approach for the development of an ultra-sensitive LC-MS/MS method for trace analysis of N-nitrosamines.
  • SIELC. (2018, February 17). Separation of 3-Thiophenecarboxaldehyde on Newcrom R1 HPLC column.

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Safety & Regulatory Compliance

Safety

8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid proper disposal procedures

Comprehensive Safe Handling and Disposal Guide: 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid As a highly specialized small molecule inhibitor targeting the P-stalk binding pocket of the ricin toxin A subunit (...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safe Handling and Disposal Guide: 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

As a highly specialized small molecule inhibitor targeting the P-stalk binding pocket of the ricin toxin A subunit (RTA) [1], 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (RU-NT-199) presents unique logistical and safety challenges at the end of its experimental lifecycle.

Standard organic waste disposal protocols are insufficient for this compound. Because its molecular architecture integrates a fluoroarene system, a thiophene ring, and a thiochromene core, improper disposal can lead to severe environmental contamination and laboratory safety hazards. This guide provides the mechanistic rationale and self-validating operational protocols required for the safe, compliant disposal of this specific chemical entity.

Physicochemical Profile & Disposal Implications

To manage waste effectively, we must first understand the molecular causality behind the hazard. The presence of both halogens (fluorine) and heavy heteroatoms (sulfur) dictates the entire downstream disposal strategy.

Table 1: Chemical Composition & Waste Categorization Thresholds

ParameterValueOperational Disposal Implication
Molecular Formula C₁₂H₇FO₂S₂Determines combustion byproducts (HF, SO₂, SO₃).
Molecular Weight 266.3 g/mol Used for molar concentration and waste volume calculations.
Halogen Content (F) ~7.1% by weightExceeds the EPA 0.1% (1,000 ppm) threshold; strictly mandates the Halogenated Waste stream [2].
Sulfur Content (S) ~24.1% by weightGenerates toxic SOx gases upon oxidation; requires alkaline scrubbing during terminal incineration [3].
Functional Groups Carboxylic acidWeakly acidic; incompatible with strong bases or oxidizing agents in collective waste carboys.

Mechanistic Basis for Disposal (E-E-A-T)

Why can't this compound be disposed of in standard non-halogenated organic waste? The answer lies in the thermodynamics of its degradation.

When organic waste is incinerated, standard facilities operate at temperatures sufficient to combust hydrocarbons into CO₂ and H₂O. However, the carbon-fluorine (C-F) bond in 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid is exceptionally strong. If incinerated in a standard facility, the incomplete combustion of the fluorinated ring can generate highly toxic dioxins and furans. Furthermore, the cleavage of the fluorine and sulfur atoms generates Hydrogen Fluoride (HF) and Sulfur Dioxide/Trioxide (SOx) gases[3].

To prevent catastrophic corrosion of the incinerator exhaust stacks and environmental release of acid gases, this compound must be routed to an EPA-certified facility equipped with a Rotary Kiln Incinerator operating above 1,000°C, paired with an Alkaline Wet Scrubber [3].

IncinerationMechanism Compound 8-Fluoro Compound (Contains F and S) Incinerator Rotary Kiln Incineration (T > 1000°C) Compound->Incinerator Thermal Oxidation Gases Corrosive Combustion Gases: HF, SO2, SO3 Incinerator->Gases Halogen/Sulfur Cleavage Scrubber Alkaline Wet Scrubber (NaOH or Ca(OH)2) Gases->Scrubber Acid Gas Neutralization Salts Neutralized Effluent: NaF, Na2SO4 Scrubber->Salts Safe Liquid Discharge

Caption: High-temperature incineration and alkaline scrubbing mechanism for halogenated/sulfur waste.

Operational Workflow: Laboratory Waste Segregation

The most critical point of failure in chemical disposal occurs at the laboratory bench during segregation. Because 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid is often dissolved in non-halogenated solvents (like DMSO) for fluorescence polarization (FP) competition assays [1], researchers mistakenly place the resulting mixture into the "Non-Halogenated" bin.

Rule of Causality: The EPA's "mixture rule" dictates that mixing a listed halogenated compound with a non-halogenated solvent renders the entire volume as halogenated waste [2].

WasteWorkflow Start Waste Generation: 8-fluoro-4H-thieno[3,2-c]... (Solid or Solution) CheckState Physical State? Start->CheckState Solid Solid Powder/Residue CheckState->Solid Liquid Dissolved in Solvent CheckState->Liquid SolidBin Solid Halogenated Organic Waste Bin Solid->SolidBin CheckSolvent Solvent Type? Liquid->CheckSolvent Disposal EPA-Certified High-Temp Incineration Facility SolidBin->Disposal HalSolvent Halogenated Solvent (e.g., DCM) CheckSolvent->HalSolvent NonHalSolvent Non-Halogenated Solvent (e.g., DMSO) CheckSolvent->NonHalSolvent LiquidBin Liquid Halogenated Organic Waste Bin HalSolvent->LiquidBin NonHalSolvent->LiquidBin Forces mixture to be Halogenated LiquidBin->Disposal

Caption: Laboratory segregation workflow for 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Processing (Powders & Contaminated Consumables)

Use this protocol for expired bulk powder, contaminated weigh boats, and pipette tips.

  • Primary Containment: Transfer all solid powder and contaminated consumables into a puncture-proof, high-density polyethylene (HDPE) container. Causality: HDPE is highly resistant to weak organic acids and prevents leaching.

  • Labeling: Affix a hazardous waste label immediately. Check the boxes for "Toxic" and "Halogenated Organic." Explicitly write "Contains Fluorinated and Sulfur-containing organics" in the remarks section.

  • Self-Validation Step: Inspect the seal of the HDPE container by gently squeezing the sides (if flexible) to ensure no air escapes. Store in a designated flammable/toxic storage cabinet away from strong oxidizers until EHS pickup.

Protocol B: Liquid Waste Processing (Assay Solutions)

Use this protocol for solutions where the compound is dissolved in DMSO, Methanol, or DCM.

  • Segregation: Direct the liquid waste into a designated Halogenated Organic Waste carboy, regardless of whether the primary solvent is non-halogenated (e.g., DMSO).

  • Compatibility Check: Ensure the receiving carboy does not contain strong bases (e.g., NaOH solutions) or strong oxidizers (e.g., Nitric acid). Causality: The carboxylic acid moiety can undergo exothermic acid-base neutralization, while the sulfur atoms are susceptible to violent oxidation.

  • Self-Validation Step (pH Verification): Before sealing the carboy, dab a drop of the waste mixture onto a universal pH indicator strip. Confirm the pH is between 4 and 8. If the pH is highly acidic (<2) or basic (>10), do not seal the container tightly immediately; allow any potential gas evolution to vent in a fume hood, then notify EHS.

  • Secondary Containment: Place the sealed carboy in a secondary containment tray capable of holding 110% of the carboy's volume to mitigate catastrophic leaks.

Emergency Spill & Decontamination Protocol

In the event of an accidental spill of the solid powder or concentrated solution, immediate containment is required to prevent aerosolization and inhalation.

  • Isolate and PPE: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If the spill is outside a fume hood, an N95 or P100 particulate respirator is required for solid powder spills.

  • Neutralize and Bind:

    • For Solid Spills: Do NOT dry sweep. Lightly mist the powder with a compatible solvent (e.g., 70% ethanol or water) to prevent aerosolization, then wipe up with absorbent pads.

    • For Liquid Spills: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like paper towels for large volumes.

  • Collect and Package: Scoop the absorbed mixture using a non-sparking tool and place it into an HDPE solid waste container.

  • Decontaminate: Wash the spill surface with a mild alkaline detergent solution to neutralize any residual carboxylic acid, followed by a water rinse.

  • Validation: Visually inspect the area under standard lab lighting and UV light (if applicable, as some conjugated thiochromenes exhibit fluorescence) to ensure complete removal.

References

  • Structure-based design and optimization of a new class of small molecule inhibitors targeting the P-stalk binding pocket of ricin National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA) URL:[Link]

  • PubChemLite - 8-fluoro-4h-thieno[3,2-c]thiochromene-2-carboxylic acid (CID 4995911) PubChem / Université du Luxembourg URL:[Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

This document provides critical safety and logistical guidance for the handling and disposal of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (CAS Number: 105799-81-3). As a specialized heterocyclic compound in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides critical safety and logistical guidance for the handling and disposal of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (CAS Number: 105799-81-3). As a specialized heterocyclic compound intended for research and development purposes only, a thorough understanding of its potential hazards is paramount.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is built upon a conservative risk assessment, synthesizing data from its core chemical structures: the thiochromene scaffold, the carboxylic acid functional group, and organofluorine compounds.

Hazard Identification and Risk Assessment

8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid is a solid organic compound.[2] Its structure suggests several potential hazards that dictate the stringent protective measures outlined herein.

  • Corrosivity and Irritation (Carboxylic Acid Moiety): Carboxylic acids are generally acidic and can be corrosive or irritating to the skin and eyes.[3] Safety data for structurally related thiophene-carboxylic acids and other complex carboxylic acids consistently list skin irritation, serious eye irritation, and potential respiratory irritation as primary hazards.[4][5][6]

  • Aquatic Toxicity (Thio-Organic Compound): The compound is assigned a Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to water.[2] This necessitates rigorous containment to prevent environmental release.

  • Combustibility: It is classified as a combustible solid (Storage Class 11), meaning it can burn but is not easily ignited.[2]

  • Inhalation Hazard: As a powdered solid, it poses a risk of respiratory tract irritation if aerosolized.[5] Precautionary statements for similar compounds strongly advise against breathing dust.[5][7]

Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to mitigate all potential routes of exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

PPE Category Specification Standard Compliance Rationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles if there is a significant risk of splashing or dust generation.OSHA 29 CFR 1910.133, EN166Protects against eye irritation or serious damage from dust or splashes.[7][8]
Skin Protection Gloves: Compatible, chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and changed immediately if contaminated.[7][8] Lab Coat: A flame-resistant lab coat or chemical-resistant apron worn over personal clothing.EN 374Prevents skin contact, which can cause irritation.[4] Proper glove removal technique is essential to avoid contaminating hands.[7][9]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or higher) is required when handling the powder outside of a certified chemical fume hood or if ventilation is inadequate.[8][9]OSHA 29 CFR 1910.134, EN 149Mitigates the risk of inhaling dust, which may cause respiratory irritation.[5]

Operational Plan: Safe Handling and Emergency Procedures

Adherence to a systematic operational plan is crucial for minimizing exposure and preventing contamination.

  • Primary Control: All weighing and solution preparation activities involving the solid compound must be conducted within a certified chemical fume hood to control dust and vapor.[10]

  • Ventilation: Ensure the laboratory is well-ventilated.[5][7] A safety shower and eye wash station must be readily accessible.[5][7]

  • Handling Practices: Avoid creating dust.[6][9] Do not eat, drink, or smoke in the handling area.[5][7] Wash hands thoroughly after handling the compound, even after removing gloves.[7]

A disciplined sequence for putting on (donning) and taking off (doffing) PPE is fundamental to preventing personal contamination.

PPE_Workflow cluster_donning Donning Sequence (Before Entering Lab) cluster_doffing Doffing Sequence (Before Exiting Lab) don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Eye & Face Protection don2->don3 don4 4. Gloves don3->don4 handle Chemical Handling don4->handle doff1 1. Gloves (inside out) doff2 2. Lab Coat doff1->doff2 doff3 3. Eye & Face Protection doff2->doff3 doff4 4. Respirator doff3->doff4 handle->doff1

Caption: Workflow for Donning and Doffing Personal Protective Equipment.

In the event of a spill, prompt and correct action is essential.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess and Ventilate: If safe to do so, ensure the area is well-ventilated, preferably within a fume hood.[11]

  • Containment (Small Spill):

    • Wearing the full PPE described in Section 2, gently cover the spill with an inert absorbent material like vermiculite or dry sand.[11] Do not use combustible materials such as paper towels.

    • Use non-sparking tools to carefully collect the absorbed material.[11]

  • Cleanup and Decontamination:

    • Place all contaminated material into a clearly labeled, sealed container for hazardous waste.[8][11]

    • Decontaminate the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[5][11]

Disposal Plan: Waste Management Workflow

Due to its high hazard to water (WGK 3), all waste containing 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid must be treated as hazardous.[2] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[11]

Disposal_Workflow cluster_waste Waste Segregation start Waste Generation solid_waste Contaminated Solids (Gloves, Wipes, Absorbent) start->solid_waste liquid_waste Unused Solutions & Contaminated Solvents start->liquid_waste container_solid Labelled, Sealed Solid Waste Container solid_waste->container_solid container_liquid Labelled, Sealed Liquid Waste Container liquid_waste->container_liquid storage Store in Designated Hazardous Waste Area container_solid->storage container_liquid->storage disposal Arrange Collection by Licensed Waste Contractor storage->disposal

Sources

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